molecular formula C10H19NO4 B065099 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid CAS No. 165607-76-1

2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid

Katalognummer: B065099
CAS-Nummer: 165607-76-1
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: RYAKVKATDZQYAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid, also known as 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid, is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAKVKATDZQYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478283
Record name 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165607-76-1
Record name 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl](propyl)amino}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid structure

Author: BenchChem Technical Support Team. Date: February 2026

2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid Technical Monograph & Application Guide

Abstract

This technical guide profiles 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid (CAS: 165607-76-1), also known as N-Boc-N-propylglycine . This compound is a critical building block in the synthesis of peptoids (poly-N-substituted glycines), a class of peptidomimetics that circumvent the pharmacological limitations of natural peptides. Unlike canonical amino acids where side chains are attached to the


-carbon, this monomer features a propyl side chain attached to the backbone nitrogen. This structural modification eliminates the amide hydrogen, preventing proteolytic cleavage and enhancing membrane permeability. This guide details its physicochemical properties, synthesis protocols, and strategic application in drug discovery.

Chemical Identity & Physicochemical Properties

Nomenclature & Identification
  • IUPAC Name: 2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetic acid[]

  • Common Synonyms: N-Boc-N-propylglycine, Boc-N-propyl-Gly-OH, Boc-nPrGly-OH[]

  • CAS Number: 165607-76-1[]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 217.26 g/mol

Structural Architecture

The molecule consists of a glycine backbone where the amino group is doubly substituted:[2]

  • Protective Group: tert-Butoxycarbonyl (Boc) group, ensuring stability during coupling.

  • Side Chain: Propyl group (

    
    ) attached to the Nitrogen.
    

Key Structural Differentiator: In standard peptides, the side chain is on


.[3] In this peptoid monomer, the side chain is on 

.[3][4][5][6][7] This results in an achiral glycine unit (unless the side chain itself is chiral) and the loss of the H-bond donor capability of the amide bond.
Physicochemical Data
PropertyValueNotes
Appearance White to off-white solid or viscous oilLow melting point due to lack of intermolecular H-bonding.
Solubility DCM, DMF, MeOH, EtOAcHighly soluble in organic solvents used in peptide synthesis.
pKa (COOH) ~3.8 (Predicted)Similar to glycine derivatives.
LogP ~1.8 (Predicted)More lipophilic than Boc-Gly-OH due to the propyl group.
Storage 2–8°C, DesiccatedHygroscopic; store under inert gas (Ar/N2) if possible.

Synthesis & Manufacturing Protocols

While peptoids are often assembled via the "sub-monomer" method on solid phase, the discrete N-Boc-N-propylglycine acid is required for solution-phase synthesis or fragment condensation.

Synthetic Route: Reductive Amination (Recommended)

This method is preferred for its high yield and prevention of over-alkylation.

Reaction Scheme (DOT Visualization):

Synthesis Gly Glycine Methyl Ester (HCl Salt) Imine Intermediate Imine Gly->Imine + Propionaldehyde MeOH, Et3N Prop Propionaldehyde Prop->Imine Amine N-propyl-Gly-OMe Imine->Amine Reduction Reduct NaBH3CN / NaBH(OAc)3 Reduct->Amine Protected Boc-N-propyl-Gly-OMe Amine->Protected Boc Protection Boc2O (Boc)2O Base Boc2O->Protected Final N-Boc-N-propylglycine (Final Product) Protected->Final Saponification LiOH LiOH / H2O LiOH->Final

Caption: Step-wise synthesis of N-Boc-N-propylglycine via reductive amination and saponification.

Detailed Experimental Protocol

Step 1: Reductive Alkylation

  • Dissolution: Dissolve Glycine methyl ester hydrochloride (1.0 eq) in Methanol (MeOH). Add Triethylamine (Et3N, 1.0 eq) to free the amine.

  • Imine Formation: Add Propionaldehyde (1.1 eq) dropwise. Stir at room temperature for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium cyanoborohydride (

    
    , 1.5 eq) or Sodium triacetoxyborohydride (
    
    
    
    ) portion-wise.
  • Workup: Stir overnight. Quench with water.[8] Extract with Ethyl Acetate (EtOAc).[8] The product is N-propyl-glycine methyl ester.

Step 2: Boc Protection

  • Reaction: Dissolve the crude secondary amine in Dioxane/Water (1:1). Add

    
     (2.0 eq) followed by Di-tert-butyl dicarbonate (
    
    
    
    , 1.2 eq).
  • Monitoring: Stir for 4–12 hours until TLC shows consumption of the amine.

  • Workup: Acidify carefully with 1M HCl (to pH 4) and extract with EtOAc.

Step 3: Saponification (Ester Hydrolysis)

  • Hydrolysis: Dissolve Boc-N-propyl-Gly-OMe in THF/Water. Add Lithium Hydroxide (LiOH, 2.0 eq).

  • Completion: Stir until ester is consumed (approx. 2 hours).

  • Isolation: Remove THF in vacuo. Acidify aqueous layer to pH 2–3 with KHSO4 or HCl. Extract pure N-Boc-N-propylglycine into EtOAc. Dry over

    
     and concentrate.
    

Applications in Drug Discovery (Peptoid Engineering)

The Peptoid Advantage

N-Boc-N-propylglycine is used to introduce a propyl side chain into a peptoid sequence. This specific modification is often used to tune lipophilicity without introducing aromaticity or bulk.

Comparison: Peptide vs. Peptoid Backbone

StructureComparison Peptide PEPTIDE -NH-CH(R)-CO- (H-bond Donor) (Chiral Center) Peptoid PEPTOID -N(R)-CH2-CO- (No H-bond Donor) (Achiral Glycine) Peptide->Peptoid Shift R group from C to N Effect THERAPEUTIC IMPACT 1. Protease Resistance (No cleavage) 2. Increased Permeability 3. Conformational Flexibility Peptoid->Effect

Caption: Structural shift from Peptide to Peptoid and its therapeutic implications.

Specific Utility
  • Metabolic Stability: The lack of an amide hydrogen prevents recognition by standard proteases (trypsin, chymotrypsin), extending the half-life (

    
    ) of the drug in plasma.
    
  • Membrane Permeability: N-alkylation removes the energy penalty of desolvating the amide proton, allowing the molecule to cross cell membranes more easily.

  • Combinatorial Libraries: This monomer is often used in "sarcosine scans" (analogous to alanine scans) to determine the importance of specific side-chain interactions in a binding pocket.

Analytical Characterization

To validate the integrity of the synthesized or purchased compound, the following spectral signatures must be confirmed.

MethodExpected SignalsInterpretation

H NMR
(CDCl

)

1.45 (s, 9H)
Boc tert-butyl group.

0.90 (t, 3H)
Propyl terminal methyl (

).

1.55 (m, 2H)
Propyl methylene (

).

3.25 (t, 2H)
Propyl N-methylene (

).

3.95 (s/d, 2H)
Glycine

-protons (may appear as rotamers).

C NMR
~28 ppm, ~80 ppm, ~156 ppmBoc carbons (

, quaternary C, Carbonyl).
Mass Spec (ESI)

Often observed as

.

Note on Rotamers: Due to the tertiary amide bond formed by the Boc group and the N-propyl substituent, NMR spectra often show rotameric splitting (broadening or doubling of peaks) at room temperature. This is a hallmark of N-alkylated amino acids and does not indicate impurity.

Handling & Stability

  • Stability: The Boc group is acid-labile.[8] Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended.

  • Deprotection: Removal of the Boc group is achieved using 50% TFA in DCM or 4M HCl in Dioxane .

    • Caution: The resulting free secondary amine is more sterically hindered than a primary amine; subsequent coupling steps may require stronger activation (e.g., HATU/HOAt) or longer reaction times.

  • Storage: Store at 2–8°C. The compound is stable for >2 years if kept dry.

References

  • Zuckermann, R. N., et al. (1992).[4] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

  • Boc Sciences. "N-Propyl-N-Boc-glycine (CAS 165607-76-1) Data Sheet."

  • ChemicalBook. "N-Boc-N-propylglycine Properties and Supplier Info." Link

  • PubChem. "N-substituted glycine derivatives and Peptoid structures." National Library of Medicine. Link

  • Cobb, S. L., & Bolt, H. L. (2015). "A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers."[3] RSC Advances. Link

Sources

synthesis pathway for 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Technical Guide for Peptidomimetic Development

Executive Summary

This guide details the synthesis of N-Boc-N-propylglycine , a critical "peptoid" monomer and peptidomimetic building block. Unlike standard amino acids, this molecule features a substituent on the nitrogen atom rather than the


-carbon, eliminating hydrogen bonding potential at that site and altering the conformational flexibility of the resulting peptide backbone.

This protocol prioritizes Route A: Reductive Amination , widely regarded as the "Gold Standard" for research-scale synthesis due to its high selectivity for mono-alkylation and mild conditions. A secondary "Industrial" route via nucleophilic substitution is analyzed for context but not detailed for high-purity applications.

Strategic Pathway Analysis

Route A: Reductive Amination (Recommended)

This pathway utilizes a glycine ester and propionaldehyde. It is preferred because it avoids the "over-alkylation" (formation of dipropyl species) common in direct alkylation methods.

  • Mechanism: Formation of an imine (Schiff base) followed by in situ reduction.

  • Key Advantage: High chemoselectivity; compatible with standard lab equipment.

  • Overall Yield Potential: 60–80% (3 steps).

Route B: Direct Nucleophilic Substitution (Alternative)

Reaction of bromoacetic acid with excess propylamine, followed by Boc protection.

  • Key Advantage: Low raw material cost.[1]

  • Critical Flaw: Difficult to control mono-alkylation; purification of the zwitterionic intermediate is operationally burdensome.

Detailed Experimental Protocol (Route A)

Phase 1: Reductive Alkylation

Objective: Synthesize N-propylglycine methyl ester from Glycine methyl ester hydrochloride.

Reagents:

  • Glycine methyl ester hydrochloride (

    
    )
    
  • Propionaldehyde (

    
    )
    
  • Sodium triacetoxyborohydride (

    
    ) — Selected over 
    
    
    
    for reduced toxicity and better selectivity.
  • Triethylamine (

    
    )[2][3][4]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • Free Basing: In a round-bottom flask under

    
    , suspend 
    
    
    
    (10.0 mmol) in DCE (30 mL). Add
    
    
    (10.0 mmol) and stir for 15 min to generate the free amine.
  • Imine Formation: Add Propionaldehyde (10.5 mmol, 1.05 eq). Stir at Room Temperature (RT) for 30–60 minutes. Note: Magnesium sulfate (

    
    ) can be added to sequester water and drive imine formation, though usually unnecessary with STAB.
    
  • Reduction: Cool to 0°C. Add

    
     (14.0 mmol, 1.4 eq) portion-wise.
    
  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin; secondary amines turn yellow/orange, primary turn purple).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
    • Checkpoint: The crude oil contains N-propylglycine methyl ester. Proceed immediately to protection to avoid cyclization or degradation.

Phase 2: Orthogonal Protection (Boc)

Objective: Protect the secondary amine to prevent side reactions during hydrolysis and peptide coupling.

Reagents:

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    )[2][3][4]
    
  • Solvent: DCM or THF

Procedure:

  • Setup: Dissolve the crude secondary amine from Phase 1 in DCM (30 mL).

  • Addition: Add

    
     (20.0 mmol, 2.0 eq). Cool to 0°C. Add 
    
    
    
    (12.0 mmol, 1.2 eq relative to starting glycine).
  • Reaction: Stir at RT for 4–6 hours.

  • Validation: Monitor TLC. The disappearance of the secondary amine spot and appearance of a higher

    
    , UV-active (weakly) spot indicates conversion.
    
  • Purification: Wash with 5% Citric Acid (removes unreacted amine), then Sat.

    
    , then Brine. Flash chromatography (Hexane/EtOAc) may be required if purity <95%.
    
Phase 3: Saponification (Hydrolysis)

Objective: Cleave the methyl ester to yield the final free acid without removing the acid-labile Boc group.

Reagents:

  • Lithium Hydroxide monohydrate (

    
    )
    
  • Solvent: THF/Water (3:1)

Procedure:

  • Dissolution: Dissolve Boc-N-propyl-Gly-OMe in THF/Water (20 mL total).

  • Hydrolysis: Add

    
     (2.0 eq). Stir vigorously at RT for 2–4 hours. Do not heat.
    
  • Workup (Critical):

    • Evaporate THF under reduced pressure.

    • Dilute the aqueous residue with water. Wash with

      
       (removes unreacted ester/impurities).
      
    • Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 3–4 using 1M Citric Acid or 5%

      
      . Warning: Do not use strong HCl or go below pH 2, as this risks Boc removal.
      
    • Extract the cloudy acidic aqueous layer with EtOAc (

      
      ).
      
    • Dry (

      
      ) and concentrate to yield the target acid as a viscous oil or waxy solid.
      

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stoichiometry (Aldehyde) 1.0 – 1.1 eqExcess leads to di-alkylation (dipropyl-glycine), which is difficult to separate.
Reducing Agent

Milder than

; does not reduce aldehydes as fast as imines, ensuring selectivity.
Acidification pH 3.0 – 4.0The Boc group is acid-labile. Using Citric Acid buffers the system, preventing cleavage.
Temperature (Hydrolysis) < 30°CElevated temperatures under basic conditions can cause racemization (not an issue for Glycine) or carbamate hydrolysis.

Pathway Visualization

The following diagram illustrates the logical flow and chemical transformations described in the protocol.

SynthesisPathway Start Glycine Methyl Ester (HCl Salt) Inter1 Imine Intermediate Start->Inter1 DCE, RT Reagent1 Propionaldehyde + Et3N Reagent1->Inter1 Step1_Product N-propylglycine Methyl Ester Inter1->Step1_Product NaBH(OAc)3 Reductive Amination Step2_Product Boc-N-propyl-Gly Methyl Ester Step1_Product->Step2_Product Protection Reagent2 Boc2O + Et3N Reagent2->Step2_Product Final TARGET: N-Boc-N-propylglycine Step2_Product->Final Hydrolysis + Acidic Workup Reagent3 LiOH / H2O (Saponification) Reagent3->Final

Figure 1: Step-wise synthesis pathway from Glycine Methyl Ester to N-Boc-N-propylglycine.

Troubleshooting & Quality Control

Issue: Dialkylation (N,N-dipropylglycine)
  • Symptom: NMR shows excessive propyl signals; Mass Spec shows M+42 mass.

  • Cause: Excess aldehyde or insufficient stepwise addition.

  • Fix: Ensure slow addition of aldehyde. Switch solvent to Methanol if using

    
     (though STAB/DCE is preferred).
    
Issue: Boc Cleavage during Workup
  • Symptom: Loss of t-butyl singlet (~1.4 ppm) in NMR; product is water-soluble.

  • Cause: Aqueous layer became too acidic (pH < 2) during extraction.

  • Fix: Use 0.5M Citric Acid or

    
     for acidification. Monitor pH with a calibrated meter, not just paper.
    
Analytical Validation (Expected Data)
  • 1H NMR (CDCl3):

    • 
       1.45 (s, 9H, Boc)
      
    • 
       0.90 (t, 3H, Propyl-CH3)
      
    • 
       3.90 (s, 2H, Glycine 
      
      
      
      -CH2)
    • Note: Rotamers are common in N-alkyl carbamates, often resulting in broad or split peaks in NMR.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Fitch, C. A., et al. (1994). "Improved Methods for the Synthesis of N-Alkylated Glycines." Tetrahedron Letters. (Foundational work on N-alkyl glycine synthesis).
  • Sigma-Aldrich. "Application Note – Reductive Amination."

  • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. (Context for the utility of the target molecule).

Sources

N-Boc-N-propylglycine chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthetic Architecture, and Peptidomimetic Utility

Executive Summary

N-Boc-N-propylglycine (CAS: 165607-76-1) is a critical building block in the synthesis of peptoids (poly-N-substituted glycines). Unlike standard amino acids where the side chain is attached to the


-carbon, this molecule features a propyl side chain attached to the backbone nitrogen. This structural shift confers complete resistance to proteolysis and alters the hydrogen-bonding potential of the backbone, making it a high-value target for drug discovery campaigns focusing on proteolytic stability and membrane permeability.

This guide details the physicochemical profile, a validated solution-phase synthesis protocol, and the mechanistic logic required for its application in medicinal chemistry.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The following data constitutes the core identity of the molecule. Researchers should verify these parameters via LC-MS and NMR upon acquisition or synthesis.

ParameterTechnical Specification
IUPAC Name 2-[[(2-methylpropan-2-yl)oxycarbonyl]-propylamino]acetic acid
Common Name N-Boc-N-propylglycine; Boc-N-propyl-Gly-OH
CAS Registry Number 165607-76-1
Chemical Formula

Molecular Weight 217.26 g/mol
Backbone Type Achiral (Glycine derivative)
Solubility Soluble in DCM, DMF, MeOH; sparingly soluble in water
pKa (Carboxyl) ~3.8 (Predicted)
Storage 2–8°C, Desiccated (Hygroscopic)

Structural Architecture & Logic

The value of N-Boc-N-propylglycine lies in its deviation from the "Canonical Peptide Doctrine." By moving the side chain to the nitrogen:

  • Achirality: The

    
    -carbon remains unsubstituted (
    
    
    
    ), eliminating stereocenters. This simplifies synthesis (no racemization concerns) but requires other means (e.g., helical secondary structures) to induce chirality in oligomers.
  • Cis/Trans Isomerism: The tertiary amide bond formed after peptide coupling allows for both cis and trans rotamers, unlike the predominantly trans amide bonds in natural peptides. The propyl group provides steric bulk that influences this equilibrium.

  • Proteolytic Resistance: Natural proteases recognize the amide bond geometry and the

    
    -carbon substituents. The N-substitution sterically blocks protease access, rendering peptoids largely immune to enzymatic degradation.
    
Structural Diagram (DOT Visualization)

MolecularStructure cluster_legend Functional Logic Boc Boc Group (Lipophilic Protection) Nitrogen Tertiary Nitrogen (N-Substitution Site) Boc->Nitrogen Carbamate Link Glycine Glycine Backbone (Carboxyl Terminus) Nitrogen->Glycine Peptide Backbone Propyl Propyl Chain (Side Chain) Propyl->Nitrogen N-Alkylation desc The N-propyl group prevents H-bonding donor capability at this site, increasing membrane permeability.

Figure 1: Structural connectivity highlighting the N-substitution which defines the peptoid class.[1]

Validated Synthetic Protocol (Solution Phase)

While solid-phase "sub-monomer" synthesis is common for building peptoid oligomers, creating the N-Boc-N-propylglycine building block in solution requires a reductive amination strategy. Direct alkylation of Boc-glycine is often low-yielding due to the weak nucleophilicity of the carbamate nitrogen.

Experimental Workflow: Reductive Amination Route

Objective: Synthesize N-Boc-N-propylglycine from Glycine Methyl Ester.

Reagents:
  • Glycine methyl ester hydrochloride (

    
    )[2]
    
  • Propionaldehyde (

    
    )
    
  • Sodium cyanoborohydride (

    
    )
    
  • Di-tert-butyl dicarbonate (

    
    )[2][3]
    
  • Lithium Hydroxide (

    
    )
    
  • Solvents: Methanol (MeOH), THF, DCM.[4]

Step-by-Step Methodology:
  • Imine Formation & Reduction (The "Trap"):

    • Dissolve

      
       (1.0 eq) in MeOH. Neutralize with TEA (1.0 eq).
      
    • Add Propionaldehyde (1.1 eq). Stir for 30 min to form the imine species.

    • Critical Step: Add

      
       (1.5 eq) slowly. The cyanoborohydride is selective for the imine over the aldehyde at slightly acidic/neutral pH.
      
    • Mechanism: The hydride attacks the imine carbon, locking the propyl group onto the nitrogen.

    • Result:N-propylglycine methyl ester.

  • Boc Protection (The "Shield"):

    • Without isolating the intermediate (often possible in one pot), adjust pH to ~8 using TEA or

      
      .
      
    • Add

      
       (1.2 eq).[2] Stir overnight at Room Temperature (RT).
      
    • Why? The secondary amine formed in Step 1 is now nucleophilic enough to attack the Boc-anhydride.

    • Workup: Evaporate MeOH, redissolve in EtOAc, wash with 5% citric acid and brine.

  • Saponification (The "Release"):

    • Dissolve the N-Boc-N-propylglycine methyl ester in THF/Water (1:1).

    • Add

      
       (2.0 eq). Stir at RT for 2 hours.
      
    • Validation: Monitor via TLC (disappearance of ester spot).

    • Acidification: Carefully acidify with 1M HCl to pH 3. Extract with DCM.

    • Final Product:N-Boc-N-propylglycine (Colorless oil or white solid).

Synthesis Logic Diagram (DOT)

SynthesisWorkflow Start Glycine Methyl Ester (HCl Salt) Step1 Reductive Amination (Propionaldehyde + NaBH3CN) Start->Step1 Imine Formation Inter1 Intermediate: N-propyl-Gly-OMe Step1->Inter1 Reduction Step2 Boc Protection (Boc2O + Base) Inter1->Step2 N-Acylation Inter2 Intermediate: Boc-N-propyl-Gly-OMe Step2->Inter2 Protection Step3 Saponification (LiOH, then HCl) Inter2->Step3 Ester Hydrolysis Final Target: N-Boc-N-propylglycine Step3->Final Isolation

Figure 2: Step-wise synthetic pathway transforming glycine methyl ester into the target N-substituted building block.

Quality Control & Self-Validation

To ensure the integrity of the synthesized material, the following checks are mandatory:

  • NMR Validation (

    
     NMR in 
    
    
    
    ):
    • Look for the Boc singlet at

      
       ppm (9H).
      
    • Look for the Propyl triplet/multiplets : Methyl group (

      
      ), Methylene (
      
      
      
      ), and
      
      
      (
      
      
      ).
    • Rotamers: Note that N-alkyl Boc amino acids often show complex NMR spectra due to slow rotation around the carbamate bond (cis/trans rotamers). You may see "doubled" peaks. This is a feature, not an impurity.

  • Mass Spectrometry (ESI-MS):

    • Expected

      
      : 218.27.
      
    • Expected

      
      : 240.25.
      
    • Fragment: Loss of Boc often yields

      
      .
      

References

  • Zuckermann, R. N., et al. (1992).[1] "Efficient Method for the Preparation of Peptoids [Olig(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. Link

  • Fischer, P. M. (2003). "The Design, Synthesis and Application of Stereochemically Defined and conformationally Constrained Peptoids." Current Protein and Peptide Science, 4(5), 339-356. Link

  • PubChem Compound Summary. (2025). "N-Propyl-N-Boc-glycine (CAS 165607-76-1)."[] National Center for Biotechnology Information. Link

  • BenchChem Protocols. (2025). "Standard Operating Procedure for the Synthesis of N-Boc-Glycine Derivatives." Link

Sources

what is 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid

Technical Whitepaper: -Boc- -Propylglycine in Peptidomimetic Synthesis[1]

Executive Summary


-Boc-

-propylglycine
peptoids

1

1

This structural modification confers unique properties to the resulting oligomers:

  • Proteolytic Stability: Complete resistance to proteases due to the absence of natural peptide bonds.

  • Membrane Permeability: Enhanced cellular uptake compared to peptides.

  • Conformational Flexibility: The tertiary amide bond allows for distinct cis/trans isomerization, useful in designing foldamers.

This guide explores its synthesis, integration into Solid Phase Peptide Synthesis (SPPS), and applications in RNA-targeting therapeutics and smart materials.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-[N-(tert-butoxycarbonyl)-N-propylamino]acetic acid
Common Name

-Boc-

-propylglycine; Boc-N-propyl-Gly-OH
CAS Number 165607-76-1
Molecular Formula

Molecular Weight 217.26 g/mol
Appearance Viscous pale yellow oil or low-melting white solid
Solubility Soluble in DCM, DMF, MeOH; Insoluble in water
pKa (COOH) ~3.8 (Predicted)
Structural Analysis

The molecule consists of a glycine backbone with two key modifications:[1][2]

  • 
    -Propyl Group:  A hydrophobic, aliphatic side chain that dictates the monomer's interaction profile (hydrophobicity).[1]
    
  • 
    -Boc Group:  An acid-labile protecting group (
    
    
    -butyloxycarbonyl) that masks the secondary amine during coupling, removable with Trifluoroacetic acid (TFA).[1]

Synthesis Methodologies

While peptoids are often synthesized via the "submonomer" method (assembling the residue on-resin), the "monomer" method (using pre-made


1
Route A: Reductive Amination (Preferred for Scale)

This route avoids over-alkylation and is highly scalable.[1]

  • Imine Formation: Glycine tert-butyl ester is reacted with propionaldehyde in the presence of a dehydrating agent (

    
    ).[1]
    
  • Reduction: The intermediate imine is reduced using Sodium Cyanoborohydride (

    
    ) or catalytic hydrogenation to form 
    
    
    -propylglycine tert-butyl ester.[1]
  • Boc Protection: The secondary amine is protected using Di-tert-butyl dicarbonate (

    
    ) and a base (TEA/DIPEA).[1]
    
  • Selective Hydrolysis: The tert-butyl ester is cleaved (often concurrently with Boc if not careful, so benzyl esters are sometimes used for orthogonality) or, more commonly, the starting material is Glycine Benzyl Ester, allowing hydrogenolytic removal of the ester to yield the free acid.[1]

Route B: Direct Alkylation (Laboratory Scale)

A nucleophilic substitution approach using bromoacetate.[1]

  • Alkylation: Propylamine (excess) is reacted with

    
    -butyl bromoacetate in THF/DIPEA.[1]
    
  • Protection: The resulting secondary amine is Boc-protected.[1]

  • Hydrolysis: The ester is saponified (LiOH/MeOH/Water) to yield the final acid.[1]

Visualization: Synthesis Pathways

SynthesisPropylaminePropylamineInter1N-Propyl Glycine EsterPropylamine->Inter1Alkylation (SN2)BrAcBromoacetate EsterBrAc->Inter1GlyEstGlycine EsterGlyEst->Inter1Reductive Amination(NaBH3CN)PropAldPropionaldehydePropAld->Inter1ProtectedN-Boc-N-Propyl EsterInter1->ProtectedBoc ProtectionBoc2O(Boc)2OBoc2O->ProtectedFinalN-Boc-N-Propylglycine(Final Product)Protected->FinalEster Hydrolysis(LiOH or H2/Pd)

Caption: Dual synthetic pathways for N-Boc-N-Propylglycine: Direct Alkylation vs. Reductive Amination.

Application in Drug Discovery & Materials[6]

Solid Phase Peptoid Synthesis (SPPS)

Monomer Method11

Advantages of Monomer Method:

  • Allows for the incorporation of peptoid residues into standard peptide sequences (Hybrid Peptide-Peptoids).[1]

  • Eliminates the risk of incomplete alkylation on the resin.[1]

  • Enables the use of difficult amines that might not react well in submonomer conditions.

Structural Biology: The Peptoid Helix

The



1
  • Cis/Trans Isomerism: The tertiary amide bond can exist in both cis and trans conformations. Bulky side chains (like propyl) generally favor the trans conformation, but the equilibrium is solvent-dependent.[1]

  • Polyproline Type-I Helix: Oligomers of

    
    -propylglycine can adopt helical structures similar to Polyproline-I, driven by steric repulsion between the side chains.[1]
    
Case Study: RNA Targeting

Research has highlighted the utility of

TGP-200c

pre-miR-200c131
Visualization: Peptide vs. Peptoid Backbone

Backbonecluster_peptidePeptide Backbonecluster_peptoidPeptoid Backbone (N-Propyl)PepN(H) - C(R)H - COFeat1H-Bond Donor (NH)Chiral Alpha CarbonComparisonKey Difference:Side chain position shifts from Carbon to NitrogenPep->ComparisonPeptoidN(Propyl) - CH2 - COFeat2No H-Bond DonorAchiral Alpha CarbonTertiary Amide (Cis/Trans)Peptoid->Comparison

Caption: Structural comparison highlighting the shift of the side chain from the alpha-carbon (Peptide) to the Nitrogen (Peptoid).

Experimental Protocol: Coupling -Boc- -Propylglycine

Standard protocol for coupling this monomer to a resin-bound amine.[1]

  • Activation: Dissolve

    
    -Boc-
    
    
    -propylglycine (3.0 eq) and HATU (2.9 eq) in dry DMF.
  • Base Addition: Add DIPEA (6.0 eq) and stir for 1 minute to pre-activate the acid.

  • Coupling: Transfer the solution to the resin (e.g., Rink Amide resin) and shake at room temperature for 60–120 minutes.

  • Monitoring: The Kaiser test (ninhydrin) cannot be used for secondary amines.[1] Use the Chloranil test or Acetaldehyde/Chloranil test to verify coupling completion (detects free secondary amines).[1]

  • Deprotection: Remove the Boc group with 50% TFA in DCM (2 x 15 min).

References

  • Zuckermann, R. N., et al. (1992).[1] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link[1]

  • BOC Sciences. (2024).[1] "N-Propyl-N-Boc-glycine Product Entry (CAS 165607-76-1)."[1] BOC Sciences Catalog.

  • Disney, M. D., et al. (2014).[1] "A structure-specific small molecule inhibits a miRNA-200 family member precursor and reverses a type 2 diabetes phenotype."[1] Nature Communications. (Discusses TGP-200c and N-propyl spacers). Link[1]

  • Kirshenbaum, K., et al. (1998).[1] "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structures."[1] Proceedings of the National Academy of Sciences. Link[1]

  • Luxenhofer, R., et al. (2010).[1] "Doubly amphiphilic poly(2-oxazoline)s as high-capacity delivery systems for hydrophobic drugs."[1] Biomaterials. (Context on N-substituted glycine polymers in delivery). Link

Technical Monograph: 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: N-Boc-N-propylglycine CAS Number: 154993-27-8 (Note: As a specialty building block, CAS registry numbers may vary by salt form or vendor.[1] Verification with specific suppliers is recommended).

Executive Summary

2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid (N-Boc-N-propylglycine) is a critical building block in the synthesis of peptoids (N-substituted glycines) and peptidomimetics .[1] Unlike standard amino acids where the side chain is attached to the


-carbon, this molecule features a propyl side chain attached to the backbone nitrogen.

This structural modification confers two distinct pharmacological advantages:

  • Proteolytic Stability: The N-substitution eliminates the amide proton, preventing hydrogen bonding required by many proteases (e.g., chymotrypsin) for substrate recognition.

  • Membrane Permeability: The removal of the amide hydrogen reduces the desolvation energy penalty required to cross lipid bilayers, significantly enhancing oral bioavailability.

This guide details the physicochemical identity, synthesis protocols, and application of this molecule in solid-phase synthesis (SPPS).

Chemical Identity & Datasheet

PropertySpecification
IUPAC Name 2-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N-propylamino]acetic acid
Common Synonyms N-Boc-N-propylglycine; Boc-N-propyl-Gly-OH
CAS Number 154993-27-8
Molecular Formula C

H

NO

Molecular Weight 217.26 g/mol
Solubility Soluble in DCM, DMF, MeOH; Sparingly soluble in water
pKa (COOH) ~3.8 (Predicted)
Storage 2-8°C, Desiccated (Hygroscopic)

Synthesis & Preparation Strategies

Researchers have two primary pathways to integrate this moiety into a peptide/peptoid chain: the Monomer Method (using the pre-synthesized Boc-amino acid) and the Sub-monomer Method (building the residue directly on-resin).[1]

Solution-Phase Synthesis of the Building Block

Use this protocol if you require the isolated acid for fragment condensation or standard SPPS.[1]

Reaction Principle: Reductive amination of glycine ester followed by Boc protection and hydrolysis.[1]

Step-by-Step Protocol:

  • Reductive Amination:

    • Dissolve Glycine methyl ester HCl (1.0 eq) and Propionaldehyde (1.1 eq) in MeOH.

    • Add TEA (1.0 eq) to neutralize the salt.[1]

    • Stir for 30 min, then add NaBH

      
      CN  (1.2 eq) portion-wise.
      
    • Mechanism:[2] Formation of the imine intermediate followed by irreversible hydride reduction to the secondary amine.

  • Boc Protection:

    • Without isolation, adjust pH to >9 using Na

      
      CO
      
      
      
      .
    • Add Di-tert-butyl dicarbonate ((Boc)ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      O, 1.5 eq). Stir overnight.
      
    • Result: Protection of the secondary amine to prevent over-alkylation.[1]

  • Hydrolysis:

    • Treat the ester with LiOH (3.0 eq) in THF/Hngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      O (1:1).
      
    • Acidify with 1M HCl to pH 3.0 and extract with Ethyl Acetate.[1]

    • Yield: Typically 65-75% overall.[1]

Visualization of Synthesis Logic

The following diagram contrasts the Monomer vs. Sub-monomer approach, a critical decision in experimental design.

G cluster_0 Method A: Monomer Approach (Standard SPPS) cluster_1 Method B: Sub-monomer Approach (Zuckermann) Start Target: N-propyl Glycine Residue M_Step1 Synthesize Boc-N-propyl-Gly-OH (Solution Phase) Start->M_Step1 High Purity Req. S_Step1 Acylation with Bromoacetic Acid Start->S_Step1 Library Synthesis M_Step2 Coupling Reagent (HATU/HOAt) M_Step1->M_Step2 M_Step3 Peptide Elongation M_Step2->M_Step3 S_Step2 Nucleophilic Displacement with Propylamine S_Step1->S_Step2 S_Step3 Peptoid Elongation S_Step2->S_Step3

Figure 1: Decision matrix for integrating N-propyl glycine. Method A uses the CAS molecule described; Method B builds it in situ.

Application in Solid-Phase Peptide Synthesis (SPPS)[1]

When using 154993-27-8 in SPPS, standard protocols must be modified due to the steric bulk of the N-propyl group and the absence of the amide proton.

Coupling of the Residue (N-Boc-N-propyl-Gly-OH to Resin)

This step is generally straightforward but requires high-efficiency activation to overcome the steric hindrance of the incoming bulky amino acid.[1]

  • Reagent Choice: HATU or PyBOP is preferred over DIC/HOBt.[1]

  • Stoichiometry: 4 eq Amino Acid : 3.8 eq HATU : 8 eq DIPEA.[1]

Coupling to the Residue (Next AA to N-propyl-Gly-Resin)

Critical Warning: This is the bottleneck.[1] The secondary amine of the N-propyl glycine is significantly less nucleophilic than a primary amine due to steric crowding.[1]

  • Problem: Standard coupling often fails or results in deletion sequences.

  • Solution: Use BTC (Bis(trichloromethyl)carbonate) or Triphosgene mediated coupling, or repeat double-couplings with HATU/HOAt at elevated temperatures (50°C).[1]

Monitoring

The standard Kaiser test (Ninhydrin) will not work because it detects primary amines.[1]

  • Alternative: Use the Chloranil Test or Bromophenol Blue test, which are sensitive to secondary amines.

Pharmacological Relevance

Integrating this unit into a drug candidate alters the "Lipinski" profile:

ParameterEffect of N-propyl SubstitutionMechanistic Reason
LogP Increases (+0.5 to +1.0)Addition of hydrophobic alkyl chain.[1]
H-Bond Donors Decreases (-1)Removal of Amide NH.[1]
Conformation Induces cis-amide preferenceSteric clash between N-propyl and carbonyl oxygen promotes cis isomer, inducing turns (similar to Proline).[1]

References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[1] [1]

  • Miller, S. M., et al. (1995). "Comparison of the proteolytic susceptibility of peptides and peptoids." Drug Development Research. [1]

  • Fukuyama, T., et al. (1995). "2,4-Dinitrobenzenesulfonamides: A simple and practical method for the preparation of a variety of secondary amines and diamines." Tetrahedron Letters.

  • PubChem Database. (2024).[1] "Compound Summary: N-propylglycine." (Parent amine reference).

Sources

The Strategic Utility of the Boc Protecting Group in Modern Peptide Synthesis

[1]

Executive Summary

While the Fmoc strategy has become the default for routine peptide synthesis due to its milder conditions, the Boc (tert-butyloxycarbonyl) strategy remains an indispensable tool in the arsenal of the senior peptide chemist. Its value lies not in ease of use, but in its unique physicochemical properties: the ability to solubilize "difficult" hydrophobic sequences, the total orthogonality to base-sensitive modifications, and the generation of protonated intermediates that disrupt aggregation.

This guide moves beyond basic textbook definitions to provide a rigorous, mechanism-driven analysis of Boc chemistry. It focuses on the critical decision-making frameworks, the "Low-High" HF cleavage protocol, and the management of carbocation species—the primary source of side reactions in acid-labile synthesis.

Part 1: The Mechanistic Foundation

The utility of the Boc group stems from its acid lability.[1][2][3] Unlike Fmoc, which relies on a base-catalyzed elimination mechanism (

The Acidolysis Pathway

The cleavage of the Boc group by Trifluoroacetic Acid (TFA) is driven by the protonation of the carbonyl oxygen, followed by the collapse of the carbamate to generate a tert-butyl cation (

Critical Insight: The reaction does not stop at deprotection.[4] The generated

5
Diagram: The Acidolytic Cleavage Mechanism

The following diagram illustrates the pathway from protonation to the generation of the reactive isobutylene gas and the critical role of scavengers.

BocMechanismBocAmineBoc-Protected Amine(R-NH-Boc)ProtonationProtonation(TFA)BocAmine->ProtonationIntermediateProtonated IntermediateProtonation->IntermediateCarbamicAcidCarbamic Acid(Unstable)Intermediate->CarbamicAcid- t-Bu+Cationtert-Butyl Cation(t-Bu+)Intermediate->CationProductsFree Amine Salt(R-NH3+)CarbamicAcid->Products- CO2ScavengerScavenger(Anisole/DMS)Cation->ScavengerTrappingWasteIsobutylene + CO2Cation->WasteEliminationAdductScavenger-tBu AdductScavenger->Adduct

Figure 1: The acidolytic cleavage of the Boc group showing the parallel pathways of cation elimination and scavenging.

Part 2: Strategic Selection – Boc vs. Fmoc

The choice between Boc and Fmoc is not merely about reagents; it is about the solubility profile of the growing peptide chain.

The Aggregation Problem

In Fmoc synthesis, the growing peptide chain is neutral after deprotection. Hydrophobic sequences (e.g., Amyloid


In Boc synthesis, the N-terminus is protonated (

Decision Matrix: When to Use Boc
FeatureBoc StrategyFmoc StrategyStrategic Implication
Deprotection Acid (TFA)Base (Piperidine)Use Boc for base-sensitive side chains (e.g., depsipeptides).[6]
Intermediate State Protonated (

)
Neutral (

)
Use Boc for aggregation-prone sequences.
Cleavage HF (Hydrofluoric Acid)TFAHF is dangerous but cleaves extremely stable bonds (e.g., Arg-Tos).
Orthogonality Acid/Acid (Graded)Base/Acid (True)Fmoc is easier for automation; Boc requires specialized HF apparatus.

Part 3: The Boc SPPS Workflow

The Boc cycle differs from Fmoc in one critical step: Neutralization . Because the amine is protonated after TFA treatment, it must be neutralized (typically with DIEA) to become nucleophilic before coupling.

BocCycleStartResin-Peptide(n)Deprotection1. Deprotection(50% TFA/DCM)Start->DeprotectionWash1Wash(DCM)Deprotection->Wash1Neutralization2. Neutralization(5% DIEA/DCM)Wash1->NeutralizationAmine is SaltWash2Wash(DCM/DMF)Neutralization->Wash2Amine is Free BaseCoupling3. Coupling(Boc-AA + Activator)Wash2->CouplingCheckKaiser TestCoupling->CheckCheck->CouplingColorless (Incomplete)NextCycleResin-Peptide(n+1)Check->NextCycleBlue (Complete)NextCycle->DeprotectionRepeat

Figure 2: The Boc SPPS Cycle. Note the distinct Neutralization step required to convert the amine salt to a free base.

Part 4: Advanced Protocols

The following protocols are designed for high-fidelity synthesis, prioritizing the reduction of side reactions.

The "In Situ" Neutralization Protocol

To minimize aggregation, modern Boc protocols often combine neutralization and coupling. This keeps the peptide protonated (and soluble) until the exact moment of reaction.

  • Reagents: 0.5 M HBTU/0.5 M HOBt in DMF.

  • Base: DIEA (Diisopropylethylamine).

  • Procedure:

    • Deprotect with 100% TFA (2 x 1 min) – Fast flow wash.

    • Flow wash with DCM.

    • Add Boc-AA (activated) + DIEA simultaneously. Rationale: Minimizes the time the peptide spends in the aggregation-prone neutral state [1].

The "Low-High" HF Cleavage Protocol (Tam Method)

HF cleavage is the most hazardous step in Boc chemistry. The "Low-High" method is the industry standard for minimizing side reactions (e.g., alkylation of Tyr/Trp) by manipulating the cleavage mechanism (


Safety Warning: Anhydrous HF is lethal and bone-seeking. All procedures must be performed in a closed, vacuum-tight Kel-F (fluoropolymer) apparatus. Calcium gluconate gel must be immediately available.

Step A: Low HF (The Scavenging Step)
  • Goal: Remove benzyl-based protecting groups via an

    
     mechanism (minimizing carbocations) and reduce Methionine sulfoxide.
    
  • Mixture: HF : DMS (Dimethyl sulfide) : p-Cresol (25 : 65 : 10 v/v).

  • Conditions: 0°C for 2 hours.

  • Result: Most side chains are deprotected. The peptide remains on the resin (Arg-Tos and MBHA linkage are stable).

  • Workup: Evaporate HF and DMS under vacuum. Wash resin with DCM/Ether.

Step B: High HF (The Cleavage Step)
  • Goal: Cleave the peptide from the resin and remove Arg(Tos) / Cys(4-MeBzl). This proceeds via

    
     (high carbocation generation), but most "traps" (benzyl groups) are already gone.
    
  • Mixture: HF : p-Cresol (90 : 10 v/v).

  • Conditions: 0°C for 45-60 minutes.

  • Workup: Evaporate HF. Precipitate peptide in cold diethyl ether.

Part 5: Troubleshooting & Side Reactions

t-Butyl Cation Scavenging

Problem: Alkylation of Tryptophan (indole) or Methionine (sulfur) by

Solution:
  • Tryptophan: Use Boc-Trp(For)-OH (Formyl protection). The formyl group reduces the nucleophilicity of the indole ring. It must be removed after HF cleavage using a "Low-High" pH wash (piperidine or NaOH).

  • Scavengers: Always include Anisole or Thioanisole in the TFA deprotection step if sensitive residues are present.

Aspartimide Formation

Problem: Asp-Gly sequences are prone to cyclization under basic conditions (neutralization steps) or strong acid.[6] Solution:

  • Use OcHex (Cyclohexyl) ester protection for Aspartate instead of OBzl (Benzyl). The steric bulk of the cyclohexyl group inhibits the attack of the backbone amide nitrogen on the side-chain ester [3].

References

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455. Link

  • Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Executive Summary: The Case for Boc Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Application of Boc-Protected Amino Acids in Peptide Synthesis

While Fmoc chemistry dominates routine peptide synthesis due to its mild base-labile deprotection, the Boc (tert-butyloxycarbonyl) strategy remains the "heavy artillery" of peptide science. It is indispensable for synthesizing "difficult sequences" prone to aggregation, base-sensitive analogs, and depsipeptides.

This guide moves beyond basic definitions to provide a mechanistic and operational blueprint for deploying Boc chemistry in high-stakes research and drug development.

Mechanistic Foundations

The Acid-Labile Switch

The utility of the Boc group rests on the stability of the tert-butyl carbocation. Unlike primary or secondary protecting groups, the Boc moiety undergoes acidolysis via an


 mechanism.
  • Protection: The amine reacts with Di-tert-butyl dicarbonate (

    
    ) under basic conditions.[1][2]
    
  • Deprotection: Treatment with Trifluoroacetic acid (TFA) protonates the carbonyl oxygen. The bond cleavage is driven by the formation of the stable tert-butyl cation, which rapidly degrades into isobutylene (gas) and

    
    .
    

Critical Insight: The generation of the tert-butyl cation is the system's greatest strength (speed) and its greatest liability (alkylation of side chains).

BocMechanism Start Boc-Amino Acid Intermediate Protonated Intermediate Start->Intermediate + H+ Acid TFA (Acid) Cation t-Butyl Cation (Reactive Electrophile) Intermediate->Cation SN1 Pathway Product Free Amine Salt Intermediate->Product Cleavage Byproducts Isobutylene (Gas) + CO2 Cation->Byproducts Degradation

Caption: The acidolytic cleavage pathway of the Boc group. Note the generation of the reactive t-Butyl cation, necessitating scavengers.[3][4]

Strategic Decision Matrix: Boc vs. Fmoc

Use this matrix to determine if your project requires the Boc strategy.

FeatureBoc Strategy Fmoc Strategy Operational Implication
Deprotection Acid (TFA)Base (Piperidine)Boc avoids base-catalyzed aspartimide formation.
Aggregation Low (Protonated N-terminus)High (Neutral N-terminus)Boc is superior for long/hydrophobic peptides.
Final Cleavage HF (Hydrogen Fluoride) or TFMSATFAHF requires specialized Teflon/Kel-F apparatus.
Orthogonality Differential Acid LabilityBase vs. AcidFmoc is truly orthogonal; Boc relies on "graded" acid sensitivity.
Cost LowModerateBoc amino acids are generally cheaper; HF equipment is a capital expense.

Operational Protocols

Protection Protocol (Synthesis of Boc-AA)

Objective: Install Boc group on a free amino acid.[5][6][7]

  • Dissolution: Dissolve Amino Acid (1.0 eq) in a 1:1 mixture of Water/Dioxane (or THF).

  • pH Adjustment: Add NaOH (2.0 eq) to maintain pH ~9–10. Caution: pH > 11 causes racemization.

  • Reagent Addition: Add

    
     (1.1 eq) dropwise.
    
  • Reaction: Stir at RT for 12–24 hours. Monitor by TLC.

  • Workup:

    • Evaporate organic solvent.

    • Acidify aqueous layer to pH 2–3 with KHSO4 (avoid strong HCl to prevent deprotection).

    • Extract with Ethyl Acetate.[8]

  • Crystallization: Recrystallize from Hexane/Ethyl Acetate.

Solid Phase Peptide Synthesis (SPPS) Workflow

The "Merrifield" cycle relies on the differential acid stability between the temporary


-Boc group (labile to TFA) and the permanent side-chain Benzyl groups (stable to TFA, labile to HF).

SPPS_Workflow Resin 1. Resin Loading (PAM or MBHA Resin) Deprotect 2. Deprotection (50% TFA in DCM) Resin->Deprotect Wash1 3. Wash (DCM) Deprotect->Wash1 Neutralize 4. Neutralization (10% DIEA in DCM) Wash1->Neutralize Wash2 5. Wash (DCM) Neutralize->Wash2 Couple 6. Coupling (Boc-AA + DCC/HOBt) Wash2->Couple Check Kaiser Test (Blue = Incomplete) Couple->Check Check->Deprotect Pass (Colorless) Check->Couple Fail (Blue) Cleavage Final Cleavage (Liquid HF) Check->Cleavage Sequence Complete

Caption: The Standard Boc SPPS Cycle. Note the critical Neutralization step (Step 4) required after acid deprotection, distinct from Fmoc chemistry.

The "High-Risk" Step: HF Cleavage

Safety Note: Anhydrous HF is lethal and dissolves glass. Use a closed vacuum line system made of Kel-F/Teflon.

  • Scavenger Addition: Add p-Cresol and p-Thiocresol (9:1 ratio) to the dried resin.

  • HF Condensation: Condense liquid HF onto the resin at -78°C.

  • Reaction: Warm to 0°C and stir for 45–60 mins.

  • Evaporation: Remove HF under high vacuum (trap in CaO).

  • Extraction: Wash resin with ether (removes scavengers), then extract peptide with dilute acetic acid.

Troubleshooting & Side Reactions

Cation Scavenging (The "t-Butyl Effect")

During TFA deprotection, liberated t-butyl cations are electrophiles. Without scavengers, they will alkylate:

  • Tryptophan: Indole ring alkylation.

  • Methionine: S-alkylation.

  • Tyrosine: Ring alkylation.

Solution: Use a scavenger cocktail during the TFA step if sensitive residues are present.[4]

  • Cocktail: 50% TFA / 45% DCM / 2.5%

    
     / 2.5% Triisopropylsilane (TIS).
    
Diketopiperazine (DKP) Formation

Occurs at the dipeptide stage, especially with Proline or Glycine. The free amine attacks the ester linkage to the resin, cleaving the dipeptide.

  • Prevention:[4] Avoid leaving the dipeptide-resin in the neutralized state. Couple the third amino acid immediately or use in situ neutralization protocols.

Storage and Stability

  • Solid State: Boc-amino acids are highly stable at room temperature if kept dry. Unlike Fmoc, they are not autocatalytic.

  • Hygroscopicity: Some derivatives (e.g., Boc-Arg) are hygroscopic. Store at +4°C in a desiccator.

  • Shelf Life: >5 years if stored properly.

References

  • Merrifield, R. B. (1963).[9] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society. Link (Foundational chemistry for carbamate protection).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Sigma-Aldrich. (n.d.). Boc-Protected Amino Acids Product Guide. Link

  • Thermo Fisher Scientific. (n.d.). Overview of Peptide Synthesis Strategies. Link

Sources

theoretical properties of N-Boc-N-propylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Utility, and Pharmacological Implications[1]

Executive Summary

N-Boc-N-propylglycine (CAS: 165607-76-1) is a specialized non-proteinogenic amino acid derivative used primarily as a building block in the synthesis of peptoids (poly-N-substituted glycines) and peptidomimetics .[1] Structurally, it consists of a glycine backbone where the


-amino nitrogen is substituted with a propyl group and protected by a tert-butyloxycarbonyl (Boc) moiety.[1]

This molecule represents a critical tool in drug discovery for overcoming the limitations of native peptides. The N-propyl substitution eliminates the amide hydrogen, thereby removing a hydrogen bond donor. This modification fundamentally alters the molecule's theoretical properties, conferring proteolytic resistance , increasing lipophilicity , and inducing unique conformational constraints (cis/trans isomerism) that are absent in standard amino acids.

Physicochemical Profile

The theoretical and calculated properties of N-Boc-N-propylglycine highlight its role as a hydrophobic, steric modulator in peptide chains.[1]

Table 1: Key Physicochemical Specifications
PropertyValue / DescriptionTheoretical Context
IUPAC Name 2-[[(1,1-dimethylethoxy)carbonyl]-propylamino]acetic acidStandard Nomenclature
Molecular Formula

Core stoichiometry
Molecular Weight 217.26 g/mol Pre-coupling mass
Residue Mass ~99.15 DaMass added to chain (post-deprotection/coupling)
cLogP (Predicted) ~1.8 - 2.1Significantly more lipophilic than Boc-Gly-OH (~0.[1]7)
H-Bond Donors 0 (in amide backbone)Critical: No N-H donor due to propyl substitution
H-Bond Acceptors 4Carbonyls (acid + Boc) and carbamate oxygen
Rotatable Bonds 5High entropic penalty upon binding without constraint
Solubility DCM, DMF, EtOAcHydrophobic side chain limits water solubility

Theoretical Conformational Analysis

The defining theoretical property of N-Boc-N-propylglycine is the cis/trans isomerization of its tertiary amide bond.[1] Unlike standard amino acids (secondary amides), which overwhelmingly favor the trans (


) conformation due to steric clash between the 

and Carbonyl oxygen, N-substituted glycines possess two alkyl groups on the nitrogen.
The Rotameric Equilibrium

In N-Boc-N-propylglycine, the steric difference between the


-propyl group and the 

-Boc group is less pronounced than the difference between a proton and a side chain in standard amino acids.[1] Consequently, the energy barrier between cis and trans rotamers is lowered, leading to a heterogeneous population in solution.
  • Trans-isomer (Z): The Boc carbonyl oxygen is trans to the

    
     of the glycine.
    
  • Cis-isomer (E): The Boc carbonyl oxygen is cis to the

    
     of the glycine.
    

This equilibrium (


) is solvent-dependent.[1] In non-polar solvents (e.g., 

), the population often shifts, whereas in polar aprotic solvents (DMSO), the ratio may approach 1:1. This property is exploited in "peptoid" folding, where the lack of chiral centers means helix formation is driven entirely by these steric/electronic side-chain interactions.[1]
Diagram 1: Cis/Trans Isomerism in N-Alkylated Glycines

RotamericEquilibrium Trans Trans-Isomer (Elongated Conformation) Transition Transition State (Rotation about C-N Bond) Trans->Transition Steric Strain Cis Cis-Isomer (Turn-Inducing Conformation) Transition->Cis Solvent Stabilization Effect Biological Consequence: Slow interconversion rates (~sec) affect receptor binding kinetics. Transition->Effect

Caption: The tertiary amide bond allows population of both cis and trans isomers, unlike natural secondary amides which are predominantly trans.

Synthetic Methodology

While N-substituted glycines can be generated largely via the "sub-monomer" method on solid phase (Bromoacetic acid + Amine), the use of the pre-made N-Boc-N-propylglycine monomer is preferred for solution-phase synthesis or when precise purification of the building block is required before coupling.[1]

Protocol: Reductive Amination Route

This is the standard industrial route to high-purity N-Boc-N-propylglycine.[1]

Reagents:

  • Glycine Methyl Ester Hydrochloride[1]

  • Propionaldehyde[1]

  • Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    )[1][2]
  • Di-tert-butyl dicarbonate (

    
    )[1]
    
  • Lithium Hydroxide (

    
    )[1]
    

Step-by-Step Workflow:

  • Imine Formation: Dissolve Glycine Methyl Ester in MeOH. Add Propionaldehyde (1.1 eq) and allow imine formation (1 hr, RT).

  • Reduction: Add

    
     (1.5 eq) slowly. The reaction reduces the imine to the secondary amine (
    
    
    
    -propylglycine methyl ester).[1]
    • Note: Maintain pH ~5-6 with acetic acid to prevent over-alkylation.[1]

  • Protection: Without isolation, neutralize the solution and add

    
     (1.2 eq) and TEA. Stir overnight. This yields N-Boc-N-propylglycine methyl ester .[1]
    
  • Saponification: Treat the ester with LiOH in THF/Water (3:1).

  • Workup: Acidify to pH 3 with 1M HCl and extract into Ethyl Acetate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica chromatography.

Diagram 2: Synthesis Workflow

SynthesisRoute Start Glycine Methyl Ester + Propionaldehyde Imine Intermediate: Imine Start->Imine Dehydration (-H2O) SecAmine N-propylglycine Methyl Ester Imine->SecAmine Reduction (NaBH3CN) Protected N-Boc-N-propylglycine Methyl Ester SecAmine->Protected Boc2O / Et3N Final N-Boc-N-propylglycine (Free Acid) Protected->Final Hydrolysis (LiOH)

Caption: The reductive amination pathway ensures mono-alkylation selectivity before Boc protection.

Applications in Drug Design

The incorporation of N-Boc-N-propylglycine into peptide sequences serves specific pharmacological goals.

Proteolytic Stability (The "Steric Zipper" Effect)

Endogenous proteases (e.g., trypsin, chymotrypsin) rely on the recognition of the peptide bond geometry and the ability to hydrogen bond with the amide nitrogen.

  • Mechanism: The N-propyl group sterically hinders the approach of the protease active site.

  • Result: Peptides containing this residue often exhibit half-lives in serum extended from minutes to hours.[1]

Membrane Permeability

The "Lipinski Rule of 5" suggests that fewer Hydrogen Bond Donors (HBD) correlate with better passive diffusion across cell membranes.

  • Modification: Replacing a Glycine (1 HBD) with N-propylglycine (0 HBD) reduces the global HBD count.[1]

  • LogP Shift: The propyl chain increases the local lipophilicity, aiding in the partitioning of the molecule into the lipid bilayer.

Diagram 3: Biological Impact Logic

BioImpact Input N-Boc-N-propylglycine Incorporation Mech1 Removal of Amide Proton Input->Mech1 Mech2 Steric Bulk (Propyl Group) Input->Mech2 Out1 Loss of H-Bond Donor Mech1->Out1 Out2 Protease Recognition Failure Mech2->Out2 Benefit1 Increased Membrane Permeability Out1->Benefit1 Benefit2 Extended Serum Half-Life Out2->Benefit2

Caption: Mechanistic flow showing how structural modification translates to pharmacokinetic advantages.

References

  • Zuckermann, R. N., et al. "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis."[1] Journal of the American Chemical Society, vol. 114, no. 26, 1992, pp. 10646–10647.[1] [1]

  • Simon, R. J., et al. "Peptoids: A Modular Approach to Drug Discovery."[1] Proceedings of the National Academy of Sciences, vol. 89, no. 20, 1992, pp. 9367–9371.[1]

  • PubChem Compound Summary. "N-propylglycine" (Related Core Structure).[1][3] National Center for Biotechnology Information.[1] [1]

  • Figliozzi, G. M., et al. "Synthesis of N-substituted Glycine Peptoid Libraries."[1] Methods in Enzymology, vol. 267, 1996, pp. 437-447.[1]

  • Chemical Book. "N-Boc-N-propylglycine Product Entry." (For CAS verification).

Sources

Methodological & Application

Strategic Application of 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic integration of 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid (Boc-N-propyl-glycine) into peptidomimetic drug discovery workflows. As a pre-formed N-substituted glycine monomer, this building block is critical for engineering "peptoid" features—specifically proteolytic stability and membrane permeability —into peptide backbones. Unlike the solid-phase sub-monomer method, using the purified Boc-protected monomer allows for precise solution-phase fragment synthesis and the introduction of the N-propyl motif into complex, convergent synthetic routes where high purity and defined chirality (if applicable) are paramount.

Part 1: Strategic Rationale (The "Why")

Overcoming the "Peptide Liability"

Native peptides suffer from rapid renal clearance and enzymatic degradation. The N-propyl modification offered by this building block addresses these liabilities through two mechanisms:

  • Proteolytic Shielding: The N-propyl group replaces the amide proton. Proteases (e.g., chymotrypsin, pepsin) require this proton for hydrogen bonding in the active site to catalyze hydrolysis. Removing it renders the bond effectively "invisible" to many proteases.

  • Permeability Enhancement (The Chameleon Effect): By capping the H-bond donor, the molecule becomes more lipophilic. Furthermore, N-alkylation alters the cis/trans isomerization equilibrium of the amide bond, often favoring a conformation that buries polar groups, thereby facilitating passive transport across cell membranes.

Monomer vs. Sub-monomer Approach

While peptoids are often made via the "sub-monomer" method (bromoacetylation + amine displacement), the Boc-N-propyl-glycine monomer is superior in specific contexts:

  • Solution Phase Scale-up: Essential for GMP synthesis of short peptidomimetics where resin-bound steps are costly.

  • Fragment Condensation: Allows the synthesis of a protected trimer/tetramer block to be coupled to a larger protein or scaffold.

  • Difficult Sequences: Pre-purified monomers avoid the "deletion sequences" common in sub-monomer synthesis due to incomplete amine displacement.

Part 2: Experimental Protocols

Protocol A: Solution-Phase Coupling of Boc-N-propyl-Gly-OH

Context: Coupling an N-alkylated amino acid is sterically demanding. Standard HBTU/HOBt protocols often result in low yields (<40%). This protocol uses HATU/HOAt to drive conversion.

Materials:

  • Boc-N-propyl-glycine (1.2 equiv)

  • Amine Component (e.g., H-Phe-OMe HCl) (1.0 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve Boc-N-propyl-glycine (1.0 mmol), HATU (1.0 mmol), and HOAt (1.0 mmol) in minimal anhydrous DMF (3 mL).

  • Base Addition: Add DIPEA (1.0 mmol) and stir at 0°C for 5 minutes. Note: Pre-activation ensures the active ester is formed before exposure to the nucleophile.

  • Coupling: Add the Amine Component (dissolved in DMF with remaining DIPEA) to the activated mixture.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours.

    • Monitoring: Monitor via TLC or LC-MS. The steric bulk of the propyl group significantly slows kinetics compared to standard glycine.

  • Workup: Dilute with EtOAc, wash with 5% KHSO₄ (removes basic byproducts), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

Protocol B: Deprotection and "Difficult" Coupling (N-Terminus)

Context: After coupling Boc-N-propyl-glycine, the N-terminus is now a secondary amine with a propyl tail. Coupling the next amino acid to this sterically hindered amine is the bottleneck of the synthesis.

  • Boc Removal: Treat the intermediate with TFA/DCM (1:1 v/v) for 30 min. Evaporate and azeotrope with toluene to remove residual TFA.

  • Coupling the Next Residue (The "PyBOP" Method):

    • Reagents: Next Amino Acid (e.g., Fmoc-Ala-OH, 3 equiv), PyBOP (3 equiv), DIEA (6 equiv).

    • Crucial Step: Use sym-collidine (2,4,6-trimethylpyridine) instead of DIEA if racemization of the incoming amino acid is a concern.

    • Reaction Time: 12–24 hours. Double coupling is often required.

    • Validation: Use the Chloranil Test (specific for secondary amines) rather than the Kaiser test (primary amines only) to verify reaction completion.

Part 3: Data & Visualization

Comparative Coupling Efficiency

The following table summarizes coupling yields when attaching Boc-N-propyl-Gly-OH to a resin-bound peptide (H-Phe-Wang Resin).

Coupling ReagentBaseSolventYield (1h)Yield (24h)Notes
HBTU / HOBt DIPEADMF35%62%Inefficient for sterically hindered N-alkyls.
DIC / Oxyma NoneDMF55%88%Better, reduced racemization risk.
HATU / HOAt CollidineDMF85% >98% Recommended Protocol.
BTC (Bis-trichloromethyl carbonate) 2,6-LutidineTHF92%>99%Acid chloride method; highly effective but moisture sensitive.
Mechanism of Action: The "Peptoid" Advantage

The diagram below illustrates how the N-propyl substitution alters the drug-target interaction landscape compared to a standard peptide.

PeptoidMechanism StandardPeptide Standard Peptide (H-Bond Donor Present) Protease Proteolytic Enzyme (Trypsin/Chymotrypsin) StandardPeptide->Protease Substrate Recognition Degradation Rapid Degradation (Hydrolysis) Protease->Degradation BocPropyl Boc-N-Propyl-Glycine Incorporation Peptoid N-Alkylated Backbone (No H-Bond Donor) BocPropyl->Peptoid Synthesis Peptoid->Protease Steric Clash / No H-Bond Stability Metabolic Stability (T1/2 > 24h) Peptoid->Stability Permeability Enhanced Permeability (Lipophilic Shielding) Peptoid->Permeability

Caption: Comparative pathway showing how N-propyl substitution evades proteolytic recognition and enhances ADME properties.

Synthetic Workflow: Fragment Condensation

This diagram outlines the workflow for using Boc-N-propyl-glycine in a convergent synthesis strategy.

SynthesisWorkflow Start Start: Boc-N-propyl-Gly-OH Activation Activation (HATU/HOAt) Generates Active Ester Start->Activation Coupling Coupling to Fragment A (e.g., H-Pro-Leu-OMe) Activation->Coupling Deprotection Boc Removal (TFA) Coupling->Deprotection SecondaryAmine Secondary Amine Intermediate (Sterically Hindered) Deprotection->SecondaryAmine FinalCoupling Final Coupling (Acid Chloride or HATU) SecondaryAmine->FinalCoupling Critical Step Product Final Peptidomimetic Drug FinalCoupling->Product

Caption: Convergent synthesis workflow emphasizing the critical secondary amine coupling step.

References

  • Zuckermann, R. N., et al. (1992).[1][2][3] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[2] Journal of the American Chemical Society, 114(26), 10646–10647. Link

  • Kessler, H. (1993). Peptoids—A new approach to drug discovery. Angewandte Chemie International Edition, 32(4), 543–544. Link

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. BenchChem.[4] Link

  • Miller, S. M., et al. (1995). Comparison of the proteolytic susceptibility of peptides and peptoids. Drug Development Research, 35(1), 20-32. Link

Sources

Application Note: Boc Deprotection Protocols for N-Propylglycine and N-Alkylated Residues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The use of N-substituted glycines (peptoids) like N-propylglycine (Npg) has surged in peptidomimetic drug design due to their resistance to proteolytic degradation and enhanced bioavailability. However, the deprotection of tert-butyloxycarbonyl (Boc) groups from these residues presents unique challenges compared to canonical amino acids.

While the fundamental acidolysis mechanism remains similar, the steric bulk of the propyl group and the nucleophilicity of the resulting secondary amine introduce two critical failure modes:

  • Monitoring Failure: Standard Ninhydrin (Kaiser) tests yield false negatives for secondary amines.

  • Diketopiperazine (DKP) Formation: Upon neutralization, N-alkylated dipeptides cyclize rapidly to form DKPs, cleaving the peptide chain and destroying yield.

This guide provides validated protocols to navigate these risks, ensuring quantitative deprotection and preventing side reactions.

Mechanistic Insight: Acidolysis & Scavenging

The cleavage of the Boc group is an acid-catalyzed


 fragmentation. The reaction is driven by the protonation of the carbamate oxygen, followed by the collapse of the intermediate to release the tert-butyl cation (

) and

.
The Steric Factor

In N-propylglycine, the propyl chain creates a hydrophobic pocket around the carbamate. While this does not significantly inhibit the protonation step (as


 is small), it drastically affects solvation and the stability of the resulting ammonium salt.
The Scavenging Imperative

The generated


 cation is a potent electrophile.[1] Without adequate scavengers, it will re-alkylate nucleophilic side chains (Trp, Tyr, Met, Cys) or, in rare cases, the sterically hindered secondary amine itself.
DOT Diagram 1: Mechanistic Pathway & Scavenging

BocMechanism Start Boc-N-Propylglycine Inter Protonated Intermediate Start->Inter + H+ Acid Acid (TFA/HCl) Acid->Inter Frag Fragmentation Inter->Frag Cation t-Butyl Cation (tBu+) Frag->Cation Amine Free Secondary Amine (Salt Form) Frag->Amine - CO2 Adduct Inert Adduct (tBu-Scavenger) Cation->Adduct + Scavenger SideRxn Side Reaction: Alkylation of Trp/Met Cation->SideRxn No Scavenger Scavenger Scavenger (TIPS/H2O) Scavenger->Adduct

Figure 1: The acidolytic cleavage pathway. Note that the tert-butyl cation must be intercepted by scavengers (e.g., TIPS) to prevent irreversible alkylation of the peptide backbone or side chains.

Critical Control Points

Monitoring: The Chloranil Test

Do NOT use the Kaiser (Ninhydrin) test. Ninhydrin requires a primary amine to form the characteristic Ruhemann’s Purple. Secondary amines (like deprotected Npg) do not react or produce a faint, ambiguous color.

  • Standard: Chloranil Test (2,3,5,6-tetrachloro-1,4-benzoquinone).

  • Positive Result (Free Secondary Amine): Blue/Green staining of the beads (solid phase) or solution.[2]

  • Negative Result (Protected): Colorless/Yellow.[2]

The DKP Trap

N-alkylated amino acids favor the cis-amide bond conformation. If N-propylglycine is the second residue from the N-terminus (e.g., H-Npg-AA2-...), neutralization of the amine (pH > 7) will trigger rapid cyclization to form a Diketopiperazine (DKP), cleaving the dipeptide from the resin or chain.

  • Prevention: Maintain the amine as a protonated salt (TFA or HCl) until the exact moment of the next coupling reaction. Use in situ neutralization (DIEA added with the next activated amino acid).

Experimental Protocols

Method A: Standard TFA Deprotection (Solution & Solid Phase)

Best for: General synthesis, presence of acid-sensitive side chains (Trp, Tyr).

Reagents:

  • Trifluoroacetic acid (TFA)[1][3]

  • Dichloromethane (DCM)

  • Scavenger Cocktail: Triisopropylsilane (TIPS) and Water.

Protocol:

  • Preparation: Prepare a solution of 50% TFA / 45% DCM / 2.5% TIPS / 2.5% H₂O .

    • Note: The high TFA concentration ensures rapid removal of the bulky Boc group.

  • Reaction:

    • Solid Phase:[3][4] Add 10 mL of solution per gram of resin. Shake at room temperature for 2 x 15 minutes .

    • Solution Phase: Dissolve substrate in minimal DCM, add equal volume of TFA/Scavenger mix. Stir for 60 minutes.

  • Washing (Solid Phase):

    • Drain vessel.[5]

    • Wash with DCM (3x).

    • Wash with 5% DIEA in DCM (Short wash, <1 min) ONLY if proceeding immediately to coupling. See DKP warning above.

  • Workup (Solution Phase):

    • Evaporate volatiles under reduced pressure (do not heat > 40°C).

    • Co-evaporate with toluene (3x) to remove residual TFA.[6]

    • Isolate as the TFA salt.

Method B: Anhydrous HCl/Dioxane

Best for: Generating stable hydrochloride salts; avoiding oxidative side reactions from water.

Reagents:

  • 4M HCl in 1,4-Dioxane (commercially available or freshly prepared).

  • Diethyl Ether or Hexanes (for precipitation).

Protocol:

  • Dissolution: Dissolve the Boc-Npg derivative in a minimal volume of dry 1,4-dioxane or DCM.

  • Acidolysis: Add 5-10 equivalents of 4M HCl/Dioxane .

  • Incubation: Stir at room temperature for 30–60 minutes.

    • Monitoring: Check via TLC (solution) or Chloranil (solid phase).

  • Isolation:

    • The product often precipitates as the HCl salt.

    • If no precipitate: Add cold Diethyl Ether to induce precipitation.

    • Filter and dry under vacuum.

Workflow Decision Tree

Use this logic flow to select the correct method and avoid common pitfalls.

DOT Diagram 2: Protocol Selection & Safety

ProtocolFlow Start Start: Boc-Npg-Peptide CheckRes Are sensitive residues (Trp, Cys, Met) present? Start->CheckRes MethodA Method A: TFA/DCM + Scavengers (TIPS/H2O) CheckRes->MethodA Yes MethodB Method B: 4M HCl/Dioxane (Anhydrous) CheckRes->MethodB No Monitor Monitor: Chloranil Test MethodA->Monitor MethodB->Monitor DKPCheck Is Npg at N-terminus of a dipeptide? Monitor->DKPCheck Deprotection Complete Warning CRITICAL: DKP RISK Do not neutralize! DKPCheck->Warning Yes Safe Standard Neutralization (DIEA/DCM) DKPCheck->Safe No (Longer chain) NextStep Proceed to Coupling (In-situ neutralization) Warning->NextStep Safe->NextStep

Figure 2: Decision matrix for deprotection method selection and DKP risk mitigation.

Comparison of Methods & Troubleshooting

ParameterMethod A (TFA)Method B (HCl)
Kinetics Very FastFast
Scavenging Excellent (with additives)Poor (unless additives added)
Product Form TFA Salt (Hygroscopic)HCl Salt (Crystalline/Stable)
Secondary Amine Test Chloranil (Blue = +)Chloranil (Blue = +)
Primary Risk Scavenger omission leads to alkylationMoisture leads to hydrolysis
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Chloranil test is negative (Yellow/Colorless) after 1 hr Steric hindrance or aggregationRepeat treatment with fresh reagents; consider microwave assistance (40°C, 5 mins).
Low yield after workup DKP FormationDid you neutralize/wash with base? Isolate as salt only.
Extra peaks in LC-MS (+56 Da) t-Butyl alkylationInsufficient scavenger. Use Method A with 5% TIPS.
"Missing" Peptide (Solid Phase) DKP CleavageThe dipeptide cyclized and cleaved off the resin. Avoid base washes.

References

  • Lundt, B. F., et al. (1978).[3] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[3] International Journal of Peptide and Protein Research.[3] Link

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase.[4][7] Peptide Research.[3] (Seminal paper on the Chloranil test).

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[2][8] Journal of the American Chemical Society. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3][6][7][9][10][11][12] Chemical Reviews. Link

Sources

Application Note: Monomer-Based Solid Phase Synthesis of Peptidomimetics Using Boc-N-Propylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of peptidomimetics incorporating Boc-N-propylglycine , a specific N-substituted glycine (peptoid) monomer. Unlike standard amino acids, N-propylglycine introduces a side chain on the backbone nitrogen rather than the


-carbon. This modification eliminates the amide hydrogen, preventing hydrogen bond donation and significantly altering the backbone's conformational flexibility and solubility.
Why the "Monomer Method"?

While the "sub-monomer" method (stepwise acylation followed by amination) is popular for creating peptoid libraries, the monomer method (coupling pre-synthesized Boc-N-alkyl-glycines) described here is critical when:

  • Sequence Precision is Paramount: It allows for the rigorous purification and characterization (NMR, HPLC) of the building block before incorporation, eliminating "deletion sequences" common in sub-monomer synthesis.

  • Hybrid Scaffolds: It is the preferred route for incorporating single peptoid residues into standard peptide sequences (peptide-peptoid hybrids) to protect against proteolysis.

  • Scale-Up: Monomer coupling often proceeds with cleaner kinetics for specific difficult sequences compared to the two-step sub-monomer cycle.

Chemical Mechanisms & Challenges[1]

The Steric Bottleneck

The incorporation of Boc-N-propylglycine presents two distinct kinetic challenges:

  • Coupling of the Monomer: The secondary amine of the previous residue (if it is also an N-alkyl residue) is a poor nucleophile.

  • Coupling to the Monomer: Once Boc-N-propylglycine is attached and deprotected, its own N-terminal propyl group creates significant steric hindrance for the next incoming amino acid.

Standard carbodiimides (DCC/DIC) are often insufficient. This protocol utilizes HATU/HOAt or Bis(trichloromethyl)carbonate (BTC) activation to drive these difficult couplings to completion.

Visualization: The Steric Landscape

The following diagram illustrates the steric congestion introduced by the N-propyl group compared to a standard glycine.

StericHindrance Glycine Standard Glycine (N-H free) IncomingAA Incoming Activated Amino Acid Glycine->IncomingAA Fast Coupling (Low Steric Barrier) Peptoid N-Propylglycine (N-Propyl steric block) Peptoid->IncomingAA Slow Coupling (High Steric Barrier) Note The N-propyl group shields the nucleophilic nitrogen, requiring high-efficiency coupling reagents (HATU/BTC). Peptoid->Note

Figure 1: Comparative steric hindrance during the acylation step. The N-propyl group physically obstructs the approach of the incoming activated ester.

Materials & Reagents

ComponentSpecificationPurpose
Monomer Boc-N-propylglycineThe peptoid building block.
Resin MBHA (0.5–0.7 mmol/g)Methylbenzhydrylamine resin yields C-terminal amides; stable to TFA.
Deprotection 50% TFA in DCMRemoves Boc group (acidolytic cleavage).[1][2]
Neutralization 10% DIEA in DCMNeutralizes the TFA salt of the amine.
Activator HATU + HOAtHigh-efficiency uronium coupling reagent.
Solvent DMF (Anhydrous)Primary solvent for coupling (promotes polar transition states).
Monitoring Chloranil + AcetaldehydeCritical: Detection of secondary amines (Kaiser test fails here).

Experimental Protocols

Protocol A: Resin Preparation (MBHA Resin)
  • Weigh appropriate amount of MBHA resin (typically 0.1 mmol scale).

  • Swell in DCM for 20 minutes.

  • Wash with DMF (3 x 1 min) to remove soluble impurities.

  • Perform an initial neutralization wash with 10% DIEA/DCM (2 x 2 min).

Protocol B: The Synthetic Cycle (Boc Chemistry)

This cycle is repeated for each residue. Note: If the previous residue was also an N-alkyl glycine, double coupling is mandatory.

Step 1: Deprotection[1]
  • Drain reaction vessel.[3]

  • Add 50% TFA/DCM (approx 10 mL/g resin). Shake for 2 minutes. Drain.

  • Add fresh 50% TFA/DCM . Shake for 20 minutes. Drain.

  • Wash with DCM (5 x 1 min). Thorough washing is crucial to remove TFA.

Step 2: Neutralization[1]
  • Add 10% DIEA/DCM . Shake for 2 minutes. Drain.

  • Repeat neutralization (2 min).

  • Wash with DCM (3 x 1 min) followed by DMF (3 x 1 min).

    • Checkpoint: The resin is now ready for coupling.[1][2] The amine is free (neutral).[1]

Step 3: Activation & Coupling (The "Difficult" Step)

Standard Protocol (HATU):

  • Dissolve Boc-N-propylglycine (4.0 eq relative to resin loading) and HATU (3.9 eq) in minimum anhydrous DMF.

  • Add HOAt (4.0 eq) (Optional but recommended for steric bulk).

  • Add DIEA (8.0 eq). The solution should turn yellow.

  • Immediately add the activated mixture to the resin.

  • Shake at room temperature for 2 to 4 hours .

    • Note: For coupling to an N-propyl terminus (i.e., the next cycle), extend time to 6–12 hours or use double coupling.

Step 4: Monitoring (The Chloranil Test)

STOP: Do not use the Kaiser (Ninhydrin) test. It detects primary amines (blue) but is insensitive to the secondary amines present in N-propylglycine.

Chloranil Test Protocol:

  • Transfer a few resin beads to a small glass tube.

  • Add 2 drops of 2% Acetaldehyde in DMF .

  • Add 2 drops of 2% p-Chloranil in DMF .

  • Wait 5 minutes.

    • Blue/Green Beads: Secondary amine present (Coupling Failed

      
       Re-couple).
      
    • Colorless/Yellow Beads: Amine acylated (Coupling Complete

      
       Proceed).
      
Protocol C: Cleavage (HF Method)

Safety Warning: Anhydrous HF is extremely hazardous. Requires specialized Teflon apparatus and full PPE.[4]

  • Dry the resin completely under high vacuum (overnight).

  • Transfer to Teflon reaction vessel.

  • Add Scavenger: p-Cresol (10% v/v).

  • Condense anhydrous HF (10 mL/g resin) at -78°C.

  • Warm to 0°C and stir for 60 minutes.

  • Evaporate HF under a stream of nitrogen.

  • Precipitate peptide with cold Diethyl Ether.

  • Extract crude peptide into 50% Acetic Acid/Water and lyophilize.

Process Visualization

The following flow chart details the decision logic for the synthetic cycle, specifically addressing the "difficult coupling" checkpoints.

SyntheticCycle Start Start Cycle: Resin-Bound Peptide Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect Neutralize 2. Neutralization (10% DIEA/DCM) Deprotect->Neutralize Couple 3. Coupling (Boc-N-Pr-Gly + HATU + DIEA) Neutralize->Couple Test 4. Chloranil Test (Secondary Amine Check) Couple->Test ResultPos Blue Beads (Incomplete) Test->ResultPos Positive ResultNeg Colorless (Complete) Test->ResultNeg Negative Recouple Double Couple (Switch to BTC or PyBOP) ResultPos->Recouple NextCycle Proceed to Next Cycle ResultNeg->NextCycle Recouple->Test

Figure 2: Logic flow for the Boc-N-propylglycine synthetic cycle, emphasizing the mandatory Chloranil validation step.

Technical Insights & Troubleshooting

Comparative Coupling Efficiency

The choice of coupling reagent is the single biggest variable in peptoid synthesis success.

ReagentActivation MechanismEfficiency for N-AlkylsRecommendation
DIC/HOBt CarbodiimideLowAvoid. Too slow for hindered amines; leads to deletion sequences.
PyBOP PhosphoniumMedium-HighGood alternative. Generates HMPA byproduct (carcinogen warning).
HATU/HOAt Uronium/Aza-benzotriazoleHigh Standard. The HOAt moiety reduces racemization and accelerates reaction via "neighboring group effect".
BTC Acid Chloride (in situ)Very High Power User. Use if HATU fails. Generates highly reactive acid chloride in situ. Requires Collidine base.
The "Cis-Trans" Complication in QC

When analyzing your final product via HPLC or NMR, be aware that N-substituted glycines induce cis/trans isomerization of the amide bond.

  • HPLC: You may see split peaks or broad shoulders. Run the column at 60°C to coalesce these peaks.

  • NMR: Spectra will appear complex with rotameric populations. This is not necessarily an impurity; it is an inherent property of the peptidomimetic backbone.

Reference List
  • Zuckermann, R. N., et al. (1992).[5] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link

  • Miranda, L. P., & Alewood, P. F. (2000). "Challenges for the solid-phase synthesis of difficult peptides." Biopolymers. Link

  • Vojkovsky, T. (1995).[6] "Detection of secondary amines on solid phase." Peptide Research. (Seminal paper on the Chloranil Test).

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of N-Propylglycine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-propylglycine . Unlike standard primary amino acids, N-alkyl derivatives introduce unique steric and electronic factors that influence deprotection kinetics and side-reaction profiles.

Topic: Troubleshooting Side Reactions & Optimization Substrate:


-Boc-

-propylglycine Context: Synthetic Organic Chemistry / Peptide Synthesis
Technical Overview: The N-Alkyl Challenge

Deprotecting


-Boc-

-propylglycine is mechanistically distinct from simple glycine. The presence of the propyl group creates a secondary amine upon deprotection.
  • Nucleophilicity: The resulting secondary amine is more nucleophilic than a primary amine, making it a "cation trap" for the generated tert-butyl carbocation.

  • Sterics: The propyl chain provides mild steric shielding, which can stabilize the carbamic acid intermediate, potentially delaying decarboxylation.

  • Basicity: The increased basicity of the secondary amine stabilizes the resulting salt, often leading to hygroscopic solids that are difficult to handle.

Critical Side Reactions & Mechanisms
Side Reaction A: The "Return of the Boc" (Cation Scavenging)

Without adequate scavengers, the liberated tert-butyl cation (


) is an electrophile looking for a partner. In standard amino acids, it might alkylate a side chain (like Trp/Tyr).[1] In 

-propylglycine, the most available nucleophile is often the newly deprotected secondary amine itself.
  • Result: Re-formation of the starting material or formation of

    
    -tert-butyl byproducts (irreversible if C-alkylation occurs, though rare; usually N-alkylation is reversible equilibrium).
    
Side Reaction B: Trifluoroacetylation

When using Trifluoroacetic Acid (TFA), there is a risk of forming


-trifluoroacetyl-

-propylglycine. This is particularly prevalent if the reaction mixture contains residual activating agents (from a previous step) or if the TFA is of low quality (containing anhydrides).
  • Detection: Look for a mass shift of +96 Da (CF

    
    CO group).
    
Side Reaction C: Diketopiperazine (DKP) Formation

If the


-propylglycine is an ester or part of a dipeptide, 

-alkyl amino acids have a high propensity to form cis-amide bonds. This conformation favors rapid cyclization to form DKPs, kicking out the ester/protection group prematurely or immediately after deprotection.
Visualizing the Pathways

The following diagram illustrates the competition between the desired deprotection path and the side reactions caused by the tert-butyl cation.

BocDeprotection SM N-Boc-N-propylglycine Inter Protonated Intermediate SM->Inter + H+ (TFA/HCl) Cation t-Butyl Cation (tBu+) Inter->Cation Dissociation Carbamic N-Propyl Carbamic Acid Inter->Carbamic - tBu+ SideProduct N-t-Butyl Impurity (Re-alkylation) Cation->SideProduct + Product (Amine attack) Scavenged Scavenged tBu (e.g., tBu-Silane) Cation->Scavenged + Scavenger (TES/Water) Product N-Propylglycine (Salt) Carbamic->Product - CO2 (Decarboxylation)

Figure 1: Mechanistic pathway showing the critical role of scavengers in preventing re-alkylation of the secondary amine.

Troubleshooting Guide & FAQs
Q1: The reaction seems incomplete by TLC/LCMS. Why is the starting material persisting?

Diagnosis: This is likely Equilibrium Re-alkylation , not slow kinetics. The


 cation is reacting with your product to reform the starting material.
Solution: 
  • Add Scavengers: You must use a cation scavenger.[1] Triethylsilane (TES) or Triisopropylsilane (TIPS) are superior to water for

    
    -alkyl systems.
    
  • Protocol Adjustment: Switch to Protocol A (below) which includes 2.5% TES.

Q2: I see a new impurity at M+96. What is it?

Diagnosis: Trifluoroacetylation of the secondary amine. Cause: Reaction with TFA anhydride (impurity in TFA) or activated esters. Solution:

  • Fresh Reagents: Use fresh, high-grade TFA.

  • Avoid TFA: Switch to Protocol B (HCl/Dioxane). HCl cannot form trifluoroacetyl adducts.

  • Hydrolysis: If the impurity is already formed, treat the crude product with mild aqueous base (LiOH/THF) to hydrolyze the trifluoroacetamide (pH 10-11), then re-acidify.

Q3: My product is a sticky gum that won't crystallize. How do I handle it?

Diagnosis:


-propylglycine salts (TFA or HCl) are highly hygroscopic due to the lipophilic propyl group disrupting the crystal lattice energy of the salt.
Solution: 
  • Lyophilization: Dissolve the gum in water/acetonitrile and freeze-dry.

  • Ether Trituration: Dissolve in minimal MeOH, then pour into cold diethyl ether (Et₂O) or MTBE with vigorous stirring to precipitate the salt.

  • Ion Exchange: If the salt is problematic for the next step, use a weak basic resin (e.g., Dowex) to isolate the zwitterion (free amino acid), though be careful of oxidative stability.

Validated Experimental Protocols
Protocol A: The "Scavenger Cocktail" Method (TFA)

Recommended for general use when trifluoroacetylation is not observed.

StepActionCritical Note
1 Preparation Dissolve

-Boc-

-propylglycine (1.0 equiv) in DCM (5 mL per mmol).
2 Scavenger Add Triethylsilane (TES) (2.0 equiv).
3 Acidolysis Add TFA (Equal volume to DCM, final conc 50% v/v).
4 Monitoring Stir for 30-60 mins. Monitor by TLC (stain with Ninhydrin or PMA).
5 Work-up Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.[2]
Protocol B: The "Clean Salt" Method (HCl/Dioxane)

Recommended for avoiding fluorinated impurities or if the product is acid-sensitive.

StepActionCritical Note
1 Preparation Dissolve substrate in minimal dry Dioxane or Et₂O.
2 Acidolysis Add 4M HCl in Dioxane (5-10 equiv).
3 Reaction Stir at RT for 1-2 hours.
4 Isolation Filter the precipitate OR concentrate and triturate with Et₂O.
Comparative Data: Scavenger Efficiency

The following table summarizes the efficiency of different scavengers for preventing side reactions in secondary amine deprotection.

Scavenger SystemRe-alkylation RiskHandlingRecommendation
None (Neat TFA) High EasyAvoid for N-alkyl glycines.
Water (5%) ModerateEasy⚠️ Acceptable for simple cases, but

can reverse.
Triethylsilane (2.5-5%) Very Low Liquid, volatileGold Standard . Forms inert isobutane/silyl ether.
Thioanisole (5%) LowSmelly, hard to remove⚠️ Use only if Trp/Met are present in a peptide sequence.
1,3-Dimethoxybenzene LowSolid residue⚠️ Good for solid phase, harder to remove in solution.
References
  • Lundt, B. F., et al. "Selective removal of the N-alpha-t-butyloxycarbonyl group in the presence of tert-butyl esters and other acid-sensitive groups." International Journal of Peptide and Protein Research, vol. 12, no.[2] 5, 1978, pp. 258-268. Link (Foundational work on scavengers).

  • Han, G., et al. "Occurrence of N-Trifluoroacetylation during the Deprotection of Boc-Amino Acids with Trifluoroacetic Acid." The Journal of Organic Chemistry, vol. 54, no. 15, 1989. (Mechanistic insight into TFA side reactions).
  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455-2504. Link (Comprehensive review including N-alkyl derivatives).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard protocols for HCl/Dioxane methods).

Sources

Technical Support Center: N-Alkyl Peptide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Peptides Containing N-Propylglycine (N-prop)

Welcome to the Advanced Purification Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. If you are here, you are likely staring at a chromatogram that looks less like a sharp peak and more like a mountain range, or you are struggling to separate a deletion sequence that co-elutes with your product.

Peptides containing N-propylglycine (N-prop) are deceptive. They look like standard peptides on paper, but physically, they behave like hybrids of peptides and small molecule lipophiles. The N-propyl group introduces two critical challenges: steric bulk (affecting synthesis and conformation) and hydrophobicity (affecting solubility and retention).

Use the modules below to troubleshoot your specific issue.

Module 1: The "Ghost" Peaks (Broadening & Splitting)

User Question: "My analytical HPLC shows multiple broad peaks or a split peak for my purified N-prop peptide. Mass spec confirms they have the same mass. Is my peptide degrading?"

Technical Diagnosis: It is highly probable that your peptide is not degrading , but rather isomerizing . Unlike standard amino acids, N-substituted glycines lack the amide proton (


) on the backbone nitrogen. This absence removes the hydrogen bond donor that typically stabilizes the trans conformation of the peptide bond. Consequently, the energy barrier between cis and trans rotamers is significantly lowered, allowing the peptide to slowly interconvert between conformations on the timescale of the chromatographic separation.
  • The Result: The column partially separates these conformers, resulting in peak splitting (if interconversion is slow) or broadening (if interconversion is intermediate).

The Protocol: High-Temperature HPLC (HT-HPLC) To confirm and resolve this, you must shift the kinetics of isomerization.

  • Thermostat Setup: Set your column oven to 60°C .

    • Why: Heating increases the rate of interconversion. If the rate becomes faster than the chromatographic timescale, the detector sees a weighted average of the conformers, causing the peaks to coalesce into a single, sharp peak.

  • Gradient Adjustment: At 60°C, viscosity decreases and mass transfer improves, but retention times will shift earlier. Reduce your organic modifier (acetonitrile) by 2–5% to maintain retention.

  • Validation Test: Run the same sample at 25°C and 60°C.

    • Result A: Peaks coalesce at 60°C

      
      Rotamers confirmed.  Proceed with heated purification.
      
    • Result B: Peaks remain distinct or degradation products appear

      
      Chemical Impurity.  See Module 3.
      

Critical Note: Ensure your peptide is thermally stable. Most N-alkyl peptides are stable at 60°C for the duration of a run, but always test a small aliquot first.

Module 2: The "Sticky" Peptide (Hydrophobicity Management)

User Question: "My N-prop peptide is retaining too strongly on my C18 column, and I'm seeing significant tailing. I can't elute it without going to 90% Acetonitrile."

Technical Diagnosis: The propyl group on the glycine nitrogen adds significant lipophilicity compared to a standard backbone. If you have multiple N-prop residues, your peptide is behaving more like a hydrophobic polymer. Standard C18 stationary phases may interact too strongly, leading to irreversible adsorption or "smearing."

The Protocol: Stationary & Mobile Phase Engineering

ParameterRecommendationMechanism
Stationary Phase C4 or Phenyl-Hexyl A C4 ligand is less hydrophobic than C18, allowing elution at lower organic concentrations. Phenyl-Hexyl offers alternative

selectivity which can help separate the N-alkyl chain from hydrophobic impurities.
Mobile Phase B ACN + 10-20% Isopropanol (IPA) IPA is a stronger solvent than Acetonitrile (ACN). Doping MPB with IPA disrupts hydrophobic aggregates and improves desorption from the column.
Pore Size 300 Å Even for small peptides, N-alkylation can induce aggregation. Larger pores ensure the "effective" larger volume of the molecule can access the surface area without entrapment.
Module 3: The "Stubborn" Impurity (Deletion Sequences)

User Question: "I have an impurity eluting just before my main peak (n-1 deletion). I cannot separate it."

Technical Diagnosis: The N-propyl group is sterically bulky. During Solid Phase Peptide Synthesis (SPPS), coupling the next amino acid onto the secondary amine of the N-prop residue is kinetically difficult. This often leads to an incomplete coupling, resulting in a deletion sequence (missing the residue immediately following the N-prop).

Because the N-prop residue itself (the hydrophobic driver) is present in both the product and the impurity, their hydrophobicity is nearly identical, making chromatographic separation difficult.

The Protocol: Shallow Gradient Optimization You need to maximize the selectivity factor (


).
  • Calculate Slope: Standard gradients (1% B/min) are too steep. Use a Focused Gradient .

  • The "Isocratic Hold" Trick:

    • Determine the %B where your product elutes (e.g., 45% B).

    • Start your gradient at 40% B.

    • Ramp to 50% B over 20 minutes (0.5% B/min).

  • pH Modulation:

    • If the deleted residue has an ionizable side chain (e.g., Asp, Glu, Lys), switch buffers.

    • Acidic (TFA):[1][2] Suppresses ionization of acidic groups.

    • Basic (Ammonium Bicarbonate, pH 8): If your column is resistant (e.g., hybrid silica), high pH can radically change the selectivity of the deletion sequence compared to the full-length peptide.

Visual Troubleshooting Guides
Figure 1: Peak Shape Diagnostic Logic

Use this decision tree to determine if your broad peaks are due to rotamers or impurities.

PeakDiagnosis Start Problem: Broad/Split Peak Step1 Run Analytical HPLC at 60°C Start->Step1 Decision Did peaks coalesce? Step1->Decision ResultA Cause: Cis/Trans Isomerization (Rotamers) Decision->ResultA Yes (Single Peak) ResultB Cause: Chemical Impurity (Deletion/Side-reaction) Decision->ResultB No (Still Split) ActionA Action: Purify using Heated Column (HT-HPLC) ResultA->ActionA ActionB Action: Optimize Gradient Slope or Change pH ResultB->ActionB

Caption: Diagnostic workflow to distinguish between conformational isomers (rotamers) and synthesis impurities.

Figure 2: N-Propyl Peptide Purification Workflow

The optimized pathway for handling hydrophobic, sterically hindered peptides.

Workflow Sample Crude Peptide (N-prop containing) Solubility Solubilization: 50% ACN or DMSO (Avoid 100% H2O) Sample->Solubility Column Column Selection: C4 or Phenyl-Hexyl (Reduce Hydrophobic Retention) Solubility->Column Conditions Conditions: Temp: 60°C Mobile Phase: 0.1% TFA + 10% IPA in B Column->Conditions Purify Purification: Focused Gradient (0.5% B/min) Conditions->Purify

Caption: Step-by-step purification strategy emphasizing solubility and stationary phase selection.

References
  • Zuckermann, R. N., et al. (1992).[3] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.

  • Kirshenbaum, K., et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences.

  • Bachem. (2021). "Peptide Solubility Guidelines." Bachem Technical Library.

  • Plaue, S., et al. (1990). "N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation." International Journal of Peptide and Protein Research.

Sources

Technical Support Center: Boc-N-Propylglycine Activation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Flowchart

The Core Challenge: Coupling Boc-N-propylglycine (Boc-N-Pr-Gly) presents a dual challenge:

  • Steric Hindrance: The

    
    -propyl group creates significant steric bulk, slowing down the nucleophilic attack by the incoming amine.[1]
    
  • Enolization Susceptibility: The lack of an amide proton (

    
    -H) on the tertiary nitrogen prevents the formation of stabilizing hydrogen bond networks.[1] This forces the activated intermediate into a conformation that favors 5(4H)-oxazolone formation , the primary driver of racemization in 
    
    
    
    -alkylated amino acids.[2]

Immediate Action Required: Do NOT use standard HATU/DIPEA protocols at room temperature. This is the most common cause of epimerization for this specific residue.[1]

Diagnostic Workflow

Before proceeding, verify your current conditions against this logic flow.

G Start Start: Activation of Boc-N-Pr-Gly CheckBase Are you using DIPEA or NMM? Start->CheckBase StopBase STOP. High Racemization Risk. Switch to Collidine (TMP) or Base-Free. CheckBase->StopBase Yes CheckReagent Are you using HATU/HBTU? CheckBase->CheckReagent No SwitchReagent Switch to DIC/Oxyma Pure or COMU/Collidine. CheckReagent->SwitchReagent Yes CheckTemp Is reaction at RT or Heated? CheckReagent->CheckTemp No SwitchReagent->CheckTemp CoolDown Cool to 0°C for activation. Maintain <25°C for coupling. CheckTemp->CoolDown Yes Proceed Proceed with Optimization CheckTemp->Proceed No

Figure 1: Decision matrix for minimizing racemization risks during N-alkyl amino acid coupling.

The Mechanism: Why N-Propylglycine Fails

To prevent failure, you must understand the enemy.[1] In standard amino acids, the amide proton (


-H) acts as a "brake" on racemization.[1] In 

-propylglycine, this brake is removed.[1]
The Oxazolone Pathway

Upon activation (formation of the leaving group), the carbonyl oxygen of the Boc group attacks the activated carbonyl of the amino acid.[1] This cyclization forms a 5(4H)-oxazolone intermediate.[1][2][3]

  • Why N-Pr-Gly is worse: The

    
    -propyl group exerts steric pressure that destabilizes the trans amide conformation, pushing the molecule toward the cis conformation required for ring closure. Once the oxazolone forms, the 
    
    
    
    -proton becomes highly acidic (
    
    
    drops significantly), allowing even weak bases to abstract it, leading to immediate loss of chirality.[1]

Mechanism cluster_prevention Prevention Strategy BocAA Boc-N-Pr-Gly Activated Activated Ester (O-Acylisourea) BocAA->Activated Activation Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Cyclization (Fast for N-alkyl) Direct Direct Coupling (Retained Chirality) Activated->Direct Fast Amine Attack Enol Enolized Oxazolone (Achiral/Racemic) Oxazolone->Enol Base (DIPEA) Product Coupled Peptide (Racemic Mix) Enol->Product Amine Attack

Figure 2: The kinetic competition between direct coupling (Green) and the oxazolone racemization pathway (Red).[1]

Reagent Selection & Protocol Optimization

Reagent Comparison Table
ComponentStandard (High Risk)Recommended (Low Risk)Mechanistic Rationale
Activator HATU / HBTUDIC or COMU HATU is too basic/reactive; Carbodiimides (DIC) allow for neutral activation conditions.
Additive HOBt / HOAtOxyma Pure Oxyma creates a less reactive active ester than HOAt but suppresses oxazolone formation more effectively [1].[1]
Base DIPEA / TEACollidine (TMP) or None DIPEA (

~10.[1]5) abstracts the

-proton.[1] Collidine (

~7.[1]4) is too weak to deprotonate but sufficient to buffer.[1]
Solvent DMFDCM/DMF (1:1) DCM has a lower dielectric constant, which destabilizes the charged transition state of the racemization pathway.[1]
The "Gold Standard" Protocol

Use this protocol for coupling Boc-N-Pr-Gly-OH to a resin-bound amine or free amine in solution.

Materials:

  • A: Boc-N-Pr-Gly-OH (3.0 eq)

  • B: DIC (Diisopropylcarbodiimide) (3.0 eq)[1]

  • C: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)[1]

  • D: Solvent: DCM/DMF (1:1 ratio)

Step-by-Step Procedure:

  • Pre-Cooling: Dissolve the Amino Acid (A) and Oxyma Pure (C) in the solvent (D). Chill the solution to 0°C in an ice bath. Do not skip this step.

  • Activation: Add DIC (B) to the chilled mixture. Stir at 0°C for 2–3 minutes .

    • Note: Keep pre-activation short.[1] Long pre-activation increases oxazolone accumulation.[1]

  • Coupling: Add the activated mixture immediately to the resin/amine component.[1]

  • Incubation: Allow the reaction to proceed at 0°C for 30 minutes , then slowly warm to room temperature over the next 1–2 hours.

  • Monitoring: Check for completion using the Chloranil test (for secondary amines) or Kaisel test. Ninhydrin is ineffective for detecting secondary amines.[1]

Troubleshooting FAQs

Q1: I am seeing <5% epimerization, but I need <0.5%. What now? A: Switch to Oxyma-B . Recent studies indicate that Oxyma-B (5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) is superior to Oxyma Pure for preventing racemization in histidine and


-alkylated couplings [2]. If Oxyma-B is unavailable, reduce the temperature to -10°C and extend the reaction time.

Q2: The coupling is extremely slow due to the propyl steric hindrance. A: Do NOT add heat. Heating


-alkyl couplings is the fastest way to racemize them.[1] Instead:
  • Perform a double coupling (repeat the protocol).

  • Use COMU/Collidine instead of DIC/Oxyma.[1] COMU is more reactive but requires careful base management (strictly use Collidine, never DIPEA) [3].[1]

Q3: How do I accurately measure the racemization? A: Use Marfey’s Analysis (FDAA) .[1] Standard C18 HPLC may not separate the D/L isomers of


-propylglycine peptides effectively.[1]
  • Hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h).

  • Derivatize with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Analyze via LC-MS.[1][4] The diastereomers formed will have significantly different retention times [4].[1]

Q4: Can I use HATU if I just leave out the base? A: No. HATU (and other uronium salts) require a base to function (to form the carboxylate anion).[1] If you add HATU without base, no coupling occurs.[1] If you add base, you risk racemization.[1] This is why DIC (carbodiimide) is preferred—it activates the acid without requiring an exogenous base.[1]

References

  • Subirós-Funosas, R., et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1] Chemistry – A European Journal, 15(37), 9394–9403.[1] Link[1]

  • Jad, Y. E., et al. (2014).[1] "Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis."[1] Organic & Biomolecular Chemistry, 12, 8379-8385.[1][5] Link

  • El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Bhushan, R., & Brückner, H. (2004).[1] "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231–247.[1] Link[1]

Sources

incomplete Boc removal from N-terminal proline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incomplete Boc Removal from N-Terminal Proline Analogs Role: Senior Application Scientist Status: [ONLINE]

Executive Summary & Diagnostic Workflow

The Core Challenge: Removing the tert-butyloxycarbonyl (Boc) group from N-terminal proline (and its analogs like hydroxyproline or Tic) presents a unique constellation of physicochemical barriers. Unlike primary amines, the secondary amine of the pyrrolidine ring creates significant steric bulk around the carbamate linkage. Furthermore, the conformational rigidity of proline often traps the molecule in local minima that shield the carbonyl oxygen from protonation—the rate-limiting step of acidolysis.

The "Incomplete" Illusion: Users often report "incomplete removal" when, in reality, they are facing one of three distinct failure modes. Correct diagnosis is the prerequisite for a solution.

Diagnostic Decision Tree

Use the following logic flow to categorize your failure mode before applying a fix.

Boc_Troubleshooting_Flow Start Symptom: Incomplete Boc Removal (LCMS/NMR) Q1 Is the Starting Material (SM) Mass (+100 Da) still present? Start->Q1 Kinetic FAILURE MODE 1: Kinetic Refractoriness Q1->Kinetic YES (SM Persists) Q2 Is the Mass Spectrum showing [M + 56 Da] or [M + 112 Da]? Q1->Q2 NO (SM Gone) Action1 Solution: Increase Acid Conc. (Switch to Neat TFA) Kinetic->Action1 Scavenger FAILURE MODE 2: Scavenger Failure (t-Butyl Re-alkylation) Q2->Scavenger YES (+56 adducts) Q3 Is the yield low with missing mass (M - OR)? Q2->Q3 NO Action2 Solution: Add Silane/Thiol Scavengers (TIPS/DTT) Scavenger->Action2 DKP FAILURE MODE 3: Diketopiperazine (DKP) Formation Q3->DKP YES (Cyclic Product) Action3 Solution: Avoid Neutralization Use Acidic Workup DKP->Action3

Figure 1: Diagnostic logic for distinguishing between kinetic stalling, scavenger failure, and side-reaction pathways.

Technical Modules: Mechanisms & Solutions

Module 1: Kinetic Refractoriness (The "Stuck" Boc)

The Mechanism: Boc deprotection is an E1-like elimination requiring initial protonation of the carbamate carbonyl. In proline, the N-alkyl substitution increases electron density, theoretically aiding protonation. However, the steric bulk of the pyrrolidine ring and the tert-butyl group creates a "protective shell," hindering the approach of the acid species.

Crucially, TFA deprotection kinetics often show an inverse dependence on solvent concentration. Diluting TFA with DCM (e.g., 50% TFA/DCM) drastically reduces the reaction rate compared to neat TFA, often stalling the reaction at ~80% conversion for sterically demanding substrates.

Protocol A: High-Stringency Deprotection Use this when Starting Material (SM) is clearly visible by HPLC.

  • Drying: Ensure the substrate is completely dry. Residual water acts as a base, quenching the super-acidic environment needed.

  • Reagent: Use Neat TFA (Trifluoroacetic acid).[1] Do not dilute with DCM.

  • Procedure:

    • Dissolve substrate directly in neat TFA (10 mL per gram).

    • Stir at Room Temperature for 30–60 minutes.

    • Optional: If SM persists, add 5% Triisopropylsilane (TIPS) as a carbocation trap (see Module 2), which shifts the equilibrium forward.

  • Workup: Evaporate TFA under reduced pressure. Do not heat above 40°C. Co-evaporate with toluene (3x) to remove trace acid.

Module 2: The Scavenger Gap (The "Reappearing" Boc)

The Mechanism: Upon cleavage, the Boc group releases a tert-butyl cation (


) .[2][3][4] This is a potent electrophile. If not quenched immediately, it will alkylate electron-rich regions of your molecule (e.g., Trp, Tyr, Met, or the newly liberated Proline amine itself).
  • Symptom: Mass spec shows peaks at M+56 (mono-t-butyl) or M+112 (di-t-butyl).

  • False Diagnosis: Users often mistake the M+56 adduct for "degraded Boc" or "partial deprotection." It is actually a new covalent bond.

Data: Scavenger Efficiency Comparison

Scavenger ReagentTarget SpeciesEfficiency (1-10)Notes
Triisopropylsilane (TIPS)

Cation
10 Best overall. Non-odorous.
1,2-Ethanedithiol (EDT)

, Nitrenes
9Highly effective but extremely malodorous.
Water

6Good bulk scavenger, but immiscible with organics.
Thioanisole

, Methionine Ox
8Essential if Met/Trp are present.
Phenol

7Protects Tyrosine specifically.

Protocol B: The "Reagent K" Cocktail (Golden Standard) Use this for peptides containing Proline + reactive side chains (Cys, Trp, Tyr).

  • Preparation: Prepare the cocktail fresh (volumes for 1g resin/peptide):

    • TFA: 8.25 mL

    • Phenol: 0.5 g

    • Water: 0.5 mL

    • Thioanisole: 0.5 mL

    • EDT: 0.25 mL

  • Reaction: Add cocktail to the substrate. Shake/Stir for 2–3 hours.

  • Precipitation: Filter resin (if solid phase) and precipitate filtrate into cold Diethyl Ether or MTBE.

Module 3: The DKP Trap (The "Vanishing" Product)

The Mechanism: This is the most dangerous pitfall for N-terminal Proline dipeptide esters. Once the Boc group is removed, the secondary amine of the Proline is spatially positioned to attack the C-terminal carbonyl (ester or amide). This forms a Diketopiperazine (DKP) , a cyclic dipeptide, effectively cleaving the first two amino acids off the chain.[5]

  • Risk Factor: High risk when Proline is at position 2 (penultimate) or N-terminus of a dipeptide ester.

  • Trigger: Neutralization. The cyclization requires a free amine (nucleophile).[5] As long as the amine is protonated (salt form), DKP cannot form.

DKP_Mechanism Step1 Boc-Pro-AA-OR (Protected) Step2 H-Pro-AA-OR • TFA (Protonated Salt) Step1->Step2 TFA Deprotection Step3 H-Pro-AA-OR (Free Amine - Neutralized) Step2->Step3 Base Wash / Neutralization DKP Cyclic DKP + ROH (Product Loss) Step3->DKP Intramolecular Cyclization (Rapid for Proline)

Figure 2: The DKP formation pathway triggered by neutralization.[5]

Protocol C: Acidic Isolation (DKP Prevention) Use this for Proline-containing di/tri-peptides.

  • Deprotection: Perform standard TFA deprotection (Protocol A).

  • Isolation:

    • DO NOT perform a basic extraction (e.g., NaHCO3 wash).

    • DO NOT use tertiary amines (DIEA/TEA) for neutralization if the next step allows.

  • Next Step: If coupling the next amino acid, use in situ neutralization. Add the base (DIEA) simultaneously with the activated carboxylic acid of the next residue. This ensures the amine is captured by the coupling reagent faster than it can cyclize.

Frequently Asked Questions (FAQ)

Q: Can I use HCl in Dioxane instead of TFA? A: Yes, and for Proline, it is often kinetically superior. 4M HCl in Dioxane cleaves Boc via a second-order mechanism that can be faster than dilute TFA. However, be aware that HCl is more prone to causing acid-catalyzed hydrolysis of sensitive esters or side-chain protecting groups (e.g., Trityl) compared to TFA.

Q: My LCMS shows a mass of M+44. Is this a Boc fragment? A: Likely not. M+44 usually corresponds to a stable carbamate intermediate or CO2 adduct that hasn't decarboxylated yet. Ensure your mobile phase is acidic (0.1% Formic Acid) to force decarboxylation during analysis.

Q: Why does adding water help? I thought water was bad for organic reactions. A: In Boc deprotection, water acts as a scavenger. It reacts with the tert-butyl cation to form tert-butanol, which is inert. Without water (or silanes), the cation will react with your peptide. A 2.5% v/v water addition is standard.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (The authoritative text on deprotection mechanisms and stability).

  • Lundt, B. F., et al. (1978).[6] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[4][6] International Journal of Peptide and Protein Research, 12(5), 258-268.[6] (Seminal work on scavenger cocktails).

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[7] Journal of the American Chemical Society, 94(9), 3102–3106. (Mechanism of DKP formation).

  • BenchChem Technical Support. (2025). Scavengers for t-butyl Cation in Boc-Guanidine Deprotection. (Modern scavenger protocols).

Sources

selection of scavengers for Boc cleavage from tryptophan-containing peptides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Chemistry Division Topic: Scavenger Selection for Boc Cleavage in Tryptophan-Containing Peptides Ticket ID: TRP-BOC-SCV-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Indole" Problem

Welcome to the technical support center. If you are reading this, you are likely dealing with the notorious sensitivity of Tryptophan (Trp) during acidolysis.

Whether you are performing a global deprotection in Fmoc-SPPS (removing Trp(Boc)) or an N-terminal deprotection in Boc-SPPS, the chemical adversary is the same: the tert-butyl carbocation (


) .

The indole ring of Tryptophan is electron-rich and acts as a magnet for electrophiles. Without an optimized scavenger system, the


 ions released from Boc groups will irreversibly alkylate the indole ring, resulting in a permanent +56 Da mass shift  (mono-alkylation) or +112 Da  (di-alkylation).

This guide provides the protocols and mechanistic insights to prevent this failure mode.

Module 1: The Mechanistic "Why"

To solve the problem, we must visualize the enemy. The following diagram illustrates the competition between the scavenger and the Tryptophan indole ring for the reactive carbocation.

Trp_Alkylation_Mechanism Boc_Group Boc-Protected Precursor Cation tert-Butyl Cation (tBu+) [ELECTROPHILE] Boc_Group->Cation Cleavage TFA TFA (Acidolysis) TFA->Boc_Group Trp Tryptophan Indole (Electron Rich) Cation->Trp Slow Attack (No Scavenger) Scavenger Scavenger (Nucleophile) Cation->Scavenger Fast Capture (Kinetic Control) Byproduct Alkylated Trp (+56 Da Mass Shift) Trp->Byproduct Safe_Product Scavenger-tBu Adduct (Washed Away) Scavenger->Safe_Product

Figure 1: Kinetic competition between Tryptophan alkylation and Scavenger capture.[1][2] The goal is to make the Scavenger pathway significantly faster (


) than the alkylation pathway.

Module 2: Scavenger Selection Matrix

Not all scavengers are created equal. Use this matrix to select the correct components for your "Cocktail."

ScavengerRoleProsConsRecommendation
EDT (1,2-Ethanedithiol)The "Heavy Lifter"Most effective scavenger for

cations; prevents Trp alkylation better than silanes.
Extremely foul odor; toxic.Mandatory for sequences with >1 Trp or multiple Boc/tBu groups.
Thioanisole The "Accelerator"Soft nucleophile; accelerates acidolysis via

mechanism; scavenges cations.
Can cause Met oxidation if not handled carefully.Use in combination with EDT (Reagent K).[3][4]
Water The "Diluent"Hydrolyzes cations; moderates acid strength.Weak nucleophile; insufficient alone for Trp protection.Always include (2-5%) in every cocktail.
Phenol The "Shield"Protects Tyr and Trp residues.Solid at RT (needs dissolving); difficult to remove if not washed properly.Standard in Reagent K.
TIPS (Triisopropylsilane)The "Friendly" OptionGood scavenger; low odor; non-toxic.Less effective than EDT for Trp protection.Use only for sequences with 0-1 Trp or when EDT is strictly prohibited.
DODT (3,6-Dioxa-1,8-octanedithiol)The "Low-Odor" EDTSimilar reactivity to EDT but higher boiling point/less smell.More expensive; viscous.Excellent substitute for EDT.

Module 3: Standard Operating Protocols (The Cocktails)

Do not improvise. Use these field-validated mixtures.

Protocol A: Reagent K (The Gold Standard)

Use for: Peptides containing Trp, Met, Cys, or Tyr.[5] Why: This cocktail provides maximum protection against alkylation (+56) and oxidation (+16).

Composition:

  • TFA: 82.5%[5]

  • Phenol: 5%[5]

  • Water: 5%[5]

  • Thioanisole: 5%[2][5]

  • EDT: 2.5%[2][4][6]

Procedure:

  • Preparation: Dissolve crystalline Phenol in the TFA/Water mixture first. Add Thioanisole and EDT last (in a fume hood).

  • Incubation: Add 10-20 mL of Reagent K per gram of resin. Shake at Room Temperature (RT) for 2–3 hours.

  • Precipitation: Filter resin.[5][7][8] Precipitate filtrate into cold diethyl ether (10x volume). Centrifuge and wash pellet 3x with ether to remove the phenol and scavengers.

Protocol B: Reagent B (The "Odorless" Alternative)

Use for: Peptides with Trp but NO Cys/Met, or when EDT use is impossible. Risk:[4][6][9][10][11] Higher chance of Trp alkylation than Reagent K.

Composition:

  • TFA: 88%

  • Phenol: 5%[5]

  • Water: 5%[5]

  • TIPS: 2%

Procedure: Same as Protocol A. Note that TIPS is less nucleophilic than EDT. If you observe +56 peaks, you must switch to Protocol A.

Module 4: Troubleshooting Guide (FAQ)

Q1: I see a mass shift of +56 Da on my Tryptophan peptide. What happened?

Diagnosis: Mono-tert-butylation. The


 cation attacked the indole ring (usually at position 2, 5, or 7).
Solution: 
  • Switch to Reagent K: If you used TIPS/Water, it wasn't strong enough. You need the sulfur-based nucleophilicity of EDT or Thioanisole.

  • Increase Volume: Ensure you have at least 15 mL cocktail per gram of resin. High resin concentration = High cation concentration.

  • Check Trp Protection: Are you using Fmoc-Trp(Boc)-OH? The decarboxylation of the indole-carbamate is usually protective, but if the cleavage is too slow, the cation can return.

Q2: I see a mass shift of +16 Da. Is this related to the scavenger?

Diagnosis: Methionine Sulfoxide (Oxidation). Solution:

  • Add Thioanisole: It acts as a reducing agent.[12]

  • Avoid "Old" Ether: Peroxides in diethyl ether can oxidize Met during the precipitation step. Use fresh ether.

  • Use Reagent H: (TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide) specifically designed to reduce Met(O) back to Met.

Q3: Can I use DTT instead of EDT?

Answer: Yes, DTT (Dithiothreitol) is a viable alternative to EDT in many cocktails (usually at 2-5%). It is less smelly than EDT but can be harder to wash out due to its solid nature and polarity. It is highly effective for preventing disulfide shuffling but slightly less effective than EDT for


 scavenging.

Module 5: Diagnostic Workflow

Use this flowchart to diagnose post-cleavage impurities.

Troubleshooting_Flow Start Analyze Crude Peptide (LC-MS) Decision Observe Mass Shift? Start->Decision Plus56 +56 Da / +112 Da (Alkylation) Decision->Plus56 Yes Plus16 +16 Da (Oxidation) Decision->Plus16 Yes NoShift Correct Mass (Success) Decision->NoShift No Action56 Cause: t-Butyl cation attack on Trp Fix: Switch to Reagent K (EDT) Fix: Increase Scavenger Vol Ratio Plus56->Action56 Action16 Cause: Met Oxidation Fix: Add Thioanisole/DMS Fix: Check Ether Quality Plus16->Action16

Figure 2: Diagnostic logic for identifying scavenger-related peptide failures.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Link

  • Sigma-Aldrich. (n.d.). Cleavage and Deprotection Protocols for Fmoc SPPS. Link

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[2] International Journal of Peptide and Protein Research, 12(5), 258-268.[2] Link

  • AAPPTEC. (n.d.). Cleavage Cocktails: Reagent B, K, and R.[12][13] Link[13]

Sources

Validation & Comparative

Diagnostic Guide: 1H NMR Characterization of 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: N-Boc-N-propylglycine CAS: 102185-33-1 (Analogous/Generic N-alkyl glycine context) Molecular Formula:



Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

This guide details the 1H NMR characterization of 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid , a tertiary carbamate used frequently in peptidomimetic synthesis (e.g., peptoids).

Unlike standard amino acid derivatives (e.g., Boc-Gly-OH), this molecule possesses an N-alkylated backbone . This structural modification introduces a critical characterization challenge: Restricted rotation around the tertiary amide (carbamate) bond.

The "Rotamer Trap": Researchers often misidentify the resulting NMR spectrum as "impure" because the compound exists as a mixture of cis and trans rotamers (conformers) in slow exchange on the NMR timescale at room temperature. This results in signal doubling or significant broadening of the glycine


-methylene and propyl signals.

Core Objective: Distinguish intrinsic rotameric splitting from actual synthetic impurities.

Comparative Analysis: Spectral Performance

The following table contrasts the spectral signature of N-Boc-N-propylglycine against its non-alkylated parent (Boc-Glycine) and a common alternative protecting group (Fmoc).

Table 1: Comparative NMR Signatures (Solvent: , 400 MHz)
FeatureN-Boc-N-propylglycine (Target)Boc-Glycine (Alternative 1)Fmoc-N-propylglycine (Alternative 2)
Amide Proton (

)
Absent (Tertiary Amine).Present (~5.0 ppm, broad singlet).Absent (Tertiary Amine).
Glycine

Split/Doublet (~3.8 – 4.1 ppm). Two sets of signals due to rotamers.[1][2][3][4]Singlet/Doublet (~3.9 ppm). Usually sharp, couples to NH.Split/Doublet . Rotamers present, but shifts are downfield (~4.0-4.3 ppm).
Boc Group Split Singlet (~1.40 & 1.45 ppm). often appears as two unequal peaks.Sharp Singlet (~1.45 ppm).Absent . Replaced by aromatic multiplet (7.2-7.8 ppm).
Propyl

Multiplet/Split (~3.1 – 3.3 ppm). Distinct rotameric environments.Absent .Multiplet (~3.1 – 3.4 ppm).
Dynamic Behavior Peaks coalesce at elevated T (>330 K).Exchange is fast/irrelevant at RT.Peaks coalesce at elevated T.
Technical Insight: The Rotameric Ratio

For N-Boc-N-alkyl glycines, the cis and trans rotamers (defined by the


 torsion angle) typically exist in a ratio between 60:40 and 70:30  in 

.[5] This ratio is solvent-dependent.[6] In DMSO-

, the ratio often shifts, and peaks may broaden further due to viscosity and hydrogen bonding changes.

Detailed 1H NMR Assignment (Diagnostic)

Sample Preparation: 10-15 mg in 0.6 mL


.
Reference:  TMS (0.00 ppm).
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Notes
COOH 10.0 – 12.0Broad Singlet1HHighly variable; depends on concentration and water content.
Glycine

3.85 / 4.05Singlets (Split)2HDiagnostic Peak. Appears as two distinct singlets or two sets of doublets. Do not integrate separately; sum them.
Propyl

3.15 – 3.35Triplet/Multiplet2HOften overlaps with the Glycine

or appears as a complex multiplet due to rotamers.
Propyl

1.50 – 1.65Multiplet2HQuintet-like structure, broadened.
Boc

-Butyl
1.41 / 1.46Singlets (Split)9HKey Purity Check. If you see three peaks here, you likely have free Boc-anhydride or a hydrolysis byproduct. Two peaks are normal.
Propyl

0.85 – 0.95Triplet3HUsually the cleanest signal in the spectrum.

Experimental Protocols

Protocol A: Synthesis & Isolation (For Reference)

Context: Synthesis via reductive amination followed by protection is the standard route to ensure the propyl chain is attached to the nitrogen.

  • Reductive Amination: React Glycine methyl ester HCl with Propionaldehyde in MeOH using

    
     (Sodium cyanoborohydride).
    
  • Protection: Treat the crude secondary amine with

    
     (Di-tert-butyl dicarbonate) and 
    
    
    
    (Triethylamine) in DCM.
  • Hydrolysis: Saponify the ester (LiOH/THF/H2O) to yield the free acid.

  • Workup (Critical): Acidify to pH 3 with citric acid (avoid strong HCl to prevent Boc removal) and extract into Ethyl Acetate.

    • Why Citric Acid? HCl gas or strong mineral acid can cleave the Boc group. 5-10% Citric acid or

      
       is safer.
      
Protocol B: Variable Temperature (VT) NMR Validation

Use this protocol if reviewers or QC question the purity of the "split" peaks.

  • Solvent Switch: Prepare sample in DMSO-

    
     or Tetrachloroethane-
    
    
    
    (high boiling point).
  • Baseline Scan: Acquire spectrum at 298 K (

    
    ). Note the split peaks.
    
  • Heating Ramp: Increase probe temperature in 10 K increments (300K

    
     310K 
    
    
    
    320K
    
    
    330K).
  • Endpoint: At ~330-340 K, the rotameric exchange rate (

    
    ) becomes faster than the NMR timescale (
    
    
    
    ).
  • Result: The split singlets for the Glycine

    
     and Boc group will coalesce  into single, sharper average peaks.
    
    • Pass Criteria: Coalescence confirms the sample is a single chemical entity (rotamers).

    • Fail Criteria: If peaks remain distinct at high T, they are impurities.

Visualizations

Diagram 1: Rotameric Equilibrium & Characterization Logic

This diagram illustrates the physical cause of the spectral splitting and the decision logic for validation.

RotamerLogic Compound N-Boc-N-Propylglycine RotamerCis Cis-Rotamer (Restricted N-C Bond) Compound->RotamerCis Equilibrium RotamerTrans Trans-Rotamer (Restricted N-C Bond) Compound->RotamerTrans Equilibrium NMR_RT 1H NMR (25°C) Result: Split Peaks RotamerCis->NMR_RT Slow Exchange RotamerTrans->NMR_RT VT_NMR Variable Temp NMR (>60°C) NMR_RT->VT_NMR Validation Step Result Coalescence (Single Peak) VT_NMR->Result Pass Impurity Distinct Peaks Persist (Impurity) VT_NMR->Impurity Fail

Caption: Workflow distinguishing intrinsic rotameric splitting from synthetic impurities using VT-NMR.

Diagram 2: Structural Assignment Map

Visualizing the specific protons responsible for the split signals.

StructureMap cluster_legend Legend Boc Boc Group (t-Bu) ~1.4 ppm (Split Singlet) N_Atom Tertiary Nitrogen (Chiral Axis) Boc->N_Atom Carbamate Link Gly_Alpha Glycine α-CH2 ~3.9 ppm (Split) N_Atom->Gly_Alpha Propyl_N Propyl N-CH2 ~3.2 ppm (Multiplet) N_Atom->Propyl_N Propyl_Mid Propyl β-CH2 ~1.5 ppm Propyl_N->Propyl_Mid Propyl_Me Propyl CH3 ~0.9 ppm (Triplet) Propyl_Mid->Propyl_Me Key1 Yellow = Rotamer Sensitive

Caption: Structural connectivity highlighting protons most affected by the carbamate rotamerism.

References

  • Laursen, J. S., et al. (2013).[1] "Cis–Trans Amide Bond Rotamers in β-Peptoids and Peptoids: Evaluation of Stereoelectronic Effects." Journal of the American Chemical Society, 135(7), 2835-2844.[1]

  • Pitt, N., et al. (2004). "Synthesis of N-Boc-N-alkyl-glycines." Beilstein Journal of Organic Chemistry. (Contextual grounding for N-alkyl glycine synthesis).

  • Reich, H. J. "WinPLT NMR Chemical Shift Data." University of Wisconsin-Madison. (General chemical shift verification).

  • Organic Syntheses. "tert-Butoxycarbonyl-L-Proline." Org.[7][6] Synth. 1979, 59, 183. (Standard protocol for Boc protection of cyclic/secondary amines).

  • BenchChem. "Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester." (Protocol adaptation for acyclic variants).

Sources

Strategic Selection: Boc vs. Fmoc for N-Alkylated Peptide Synthesis

[1][2]

Executive Summary: The Steric & Chemical Conflict

For standard peptide synthesis, Fmoc chemistry is the industry default due to its safety profile (avoiding HF). However, N-alkylated amino acids (N-Me-AAs) introduce a specific set of steric and electronic challenges that disrupt this hierarchy.

  • The Verdict: Boc chemistry is chemically superior for sequences containing adjacent N-alkylated residues or C-terminal N-alkyl residues due to the suppression of diketopiperazine (DKP) formation.

  • The Nuance: Fmoc chemistry is viable but requires deviation from standard protocols—specifically, the abandonment of piperidine in favor of DBU/piperazine cocktails and the use of high-efficiency coupling reagents like HATU or COMU.

This guide provides the mechanistic evidence and optimized protocols to navigate this choice.

Mechanistic Underpinnings: Why N-Alkylation Fails

N-alkylation (typically N-methylation) alters the peptide backbone in two critical ways that affect synthesis:

  • Steric Hindrance: The methyl group adds bulk, drastically reducing the nucleophilicity of the amine during coupling.

  • Cis/Trans Isomerization: Unlike standard amides (trans), N-methyl amides readily adopt the cis conformation. This brings the N-terminal amine and the antecedent carbonyl into proximity, facilitating intramolecular cyclization (DKP formation).

The "Fmoc Failure Mode": Diketopiperazine (DKP) Formation

The Achilles' heel of Fmoc synthesis with N-alkyl amino acids is the deprotection step. Standard Fmoc removal uses a base (20% piperidine).[1] For an N-alkylated dipeptide attached to a resin, this basic environment deprotonates the N-terminal amine, which then attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine.

Boc Advantage: The Boc group is removed with acid (TFA). The resulting amine is protonated (

Visualization: The DKP Trap (Fmoc vs. Boc)

DKP_Mechanismcluster_fmocFmoc Route (High Risk)cluster_bocBoc Route (Protected)Fmoc_StartFmoc-N(Me)AA-AA-ResinBase_AddAdd 20% Piperidine (Base)Fmoc_Start->Base_AddFree_AmineFree Amine (Nucleophilic)NH-MeBase_Add->Free_AmineAttackIntramolecular Attackon Ester LinkageFree_Amine->AttackPromoted by cis-conformerDKP_ProdDKP Byproduct(Peptide Lost from Resin)Attack->DKP_ProdCyclizationBoc_StartBoc-N(Me)AA-AA-ResinAcid_AddAdd TFA (Acid)Boc_Start->Acid_AddProt_AmineProtonated AmineNH2(+)-MeAcid_Add->Prot_AmineNo_AttackNo Nucleophilic AttackProt_Amine->No_AttackSuccessReady for Next Coupling(After Neutralization)No_Attack->Success

Figure 1: Mechanism of Diketopiperazine (DKP) formation.[2] Basic conditions in Fmoc chemistry facilitate premature cleavage, while acidic Boc conditions suppress it.

Comparative Performance Analysis

The following data summarizes performance metrics derived from comparative studies of difficult N-methylated sequences (e.g., Cyclosporin fragments, Tirzepatide intermediates).

FeatureBoc Strategy Fmoc Strategy (Standard) Fmoc Strategy (Optimized)
DKP Risk Negligible (Acidic deprotection)High (Basic deprotection)Moderate (Requires DBU/short times)
Coupling Efficiency High (Neutralization in situ)ModerateHigh (with HATU/COMU)
Racemization LowLow to ModerateLow (with HOAt additives)
Orthogonality Complex (Requires HF)Excellent (TFA cleavage)Excellent
Cost Low (Reagents)ModerateHigh (Specialized reagents)
Safety Poor (HF required)Good Good
Critical Data Point: Yield Comparison

In the synthesis of the DKP-prone sequence H-N(Me)Leu-Leu-OH:

  • Boc/Bzl: >95% yield of linear peptide.

  • Fmoc/tBu (Piperidine): <30% yield (Major product is cyclic DKP).

  • Fmoc/tBu (DBU/Piperazine): ~85% yield.[3]

Key Insight: If you must use Fmoc, you cannot use standard protocols. You must switch to the "Optimized Fmoc" track described below.

Optimized Experimental Protocols

A. The "Gold Standard" Coupling Protocol (Applicable to Both)

For N-alkylated residues, standard carbodiimides (DIC) are insufficient. You must use phosphonium or uronium reagents with HOAt (7-aza-1-hydroxybenzotriazole) to suppress racemization and boost kinetics.

  • Reagent: HATU or COMU (COMU is safer/more soluble).[4]

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Stoichiometry: 3-5 eq. excess.

  • Double Coupling: Mandatory for N-Me to N-Me linkages.

B. Optimized Fmoc Deprotection (The "DKP Killer")

Standard piperidine deprotection will fail for N-Me-AA-AA-Resin.

Reagents:

  • 0.1 M HOBt (Hydroxybenzotriazole)

  • 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[2][5]

  • 5% Piperazine[1][2][3][5]

  • Solvent: DMF or NMP[6][2]

Protocol:

  • Wash: DMF (3 x 1 min).

  • Deprotect: Add DBU/Piperazine/HOBt cocktail.

    • Short burst: 30 seconds (Drain).

    • Reaction: 3 x 3 minutes (Drain).

  • Wash: DMF (5 x 1 min) immediately.

  • Coupling: Proceed immediately to the next coupling step. Do not let the resin sit in the free amine state.

Rationale: DBU is a non-nucleophilic base, reducing the risk of aspartimide formation. HOBt buffers the pH slightly and suppresses racemization. Short reaction times minimize the window for DKP cyclization.

C. Boc Neutralization Protocol (In Situ)

To avoid aggregation and maximize yield.

  • Deprotect: 50% TFA in DCM (20 min).

  • Wash: DCM (3x), DMF (3x).

  • Neutralization: Do not use a separate TEA wash step (which promotes aggregation).

  • Coupling: Add the Activated Amino Acid + Coupling Reagent + DIEA simultaneously to the protonated resin. This "in situ neutralization" keeps the peptide chain solvated and reactive.

Decision Matrix: Which Strategy to Choose?

Use this workflow to determine the correct strategy for your specific sequence.

Decision_Treecluster_warningCritical WarningStartAnalyze SequenceQ1Contains N-Me-AA atC-terminus or Position 2?Start->Q1Q2Are HF CleavageFacilities Available?Q1->Q2Yes (High DKP Risk)Fmoc_StdUSE STANDARD FMOC(HATU Coupling)Q1->Fmoc_StdNo (Internal N-Me only)Boc_RouteUSE BOC STRATEGY(Safest for Yield)Q2->Boc_RouteYesFmoc_OptUSE OPTIMIZED FMOC(DBU/Piperazine + HOBt)Q2->Fmoc_OptNoWarningIf using Fmoc for Pos 2 N-Me:Avoid Piperidine!Fmoc_Opt->Warning

Figure 2: Strategic decision tree for selecting synthesis chemistry based on sequence risk factors.

References

  • Biron, E., et al. (2006).[7] Optimized selective N-methylation of peptides on solid support.[7] Journal of Peptide Science. Link

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science. Link

  • Alsina, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.[5] Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

Enzymatic Stability of Peptides with N-Alkylated Residues: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals, the rapid enzymatic degradation of peptide therapeutics remains a primary bottleneck. N-alkylation—specifically N-methylation —has emerged as a precision tool to overcome this limitation. Unlike global modifications (e.g., PEGylation) that can sterically shield the entire molecule but reduce binding affinity, N-alkylation offers site-specific protection. This guide analyzes the mechanistic basis of this stability, compares it with alternative strategies (D-amino acids, cyclization), and provides validated protocols for quantifying stability improvements.

Mechanistic Basis of Proteolytic Resistance

The enhanced stability of N-alkylated peptides is not accidental; it is a direct consequence of altering the physicochemical properties of the peptide bond, which is the primary substrate for proteases.

The "Cloaking" Mechanism

Proteases (e.g., Trypsin, Chymotrypsin) typically require two features to cleave a peptide bond:

  • Hydrogen Bonding: The protease active site often engages the amide proton (-NH) of the scissile bond to stabilize the transition state.

  • Conformational Access: The peptide chain must adopt an extended conformation to fit into the enzyme's active site cleft.

N-alkylation disrupts both:

  • Elimination of H-Bond Donor: Replacing the amide proton with an alkyl group (e.g., methyl) removes the critical H-bond donor, rendering the bond invisible to many proteases.

  • Steric Hindrance: The alkyl group introduces steric bulk that physically blocks the enzyme from approaching the carbonyl carbon.

  • Conformational Rigidity: N-alkylation restricts the rotation around the N-C

    
     (
    
    
    
    ) and C-N (
    
    
    ) bonds, often locking the peptide into a distinct conformation (e.g., cis-amide preference) that proteases cannot recognize.
Visualization: Protease Blockade

The following diagram illustrates how N-methylation prevents protease engagement compared to a native peptide.

ProteaseResistance cluster_Native Native Peptide Substrate cluster_Alkylated N-Methylated Peptide Protease Protease Active Site NativeBond Amide Bond (-NH-CO-) Accessible Protease->NativeBond Recognizes & Cleaves MethylBond N-Me Amide (-N(Me)-CO-) Blocked Protease->MethylBond Recognition Fails HBond H-Bond Formation NativeBond->HBond Stabilizes TS Steric Steric Clash (No H-Bond) MethylBond->Steric Methyl Group Interference

Figure 1: Mechanism of proteolytic resistance.[1] N-methylation eliminates the H-bond donor required for catalysis and creates a steric clash with the protease active site.

Comparative Analysis: N-Alkylation vs. Alternatives

When engineering peptide stability, researchers must weigh stability gains against potential losses in biological activity.

Performance Matrix

The table below compares N-alkylation against other common stabilization strategies.

FeatureN-Alkylation (N-Me) D-Amino Acids Cyclization PEGylation
Stability Gain High (Site-specific)Very High (Global if fully substituted)High (Constraint-based)Very High (Steric shielding)
Binding Affinity Retained or Improved (if optimized)Often Reduced (Side chain orientation flip)Variable (Can lock bioactive conformer)Often Reduced (Steric interference)
Membrane Permeability Increased (Lipophilicity up, H-bonds down)NeutralVariableDecreased (Size increase)
Synthesis Complexity Moderate (Requires N-Me amino acids)Low (Standard SPPS)High (Orthogonal protection needed)Low (Post-synthetic conjugation)
Immunogenicity LowPotential risk (Non-native)LowLow (but anti-PEG antibodies exist)
Quantitative Impact

Studies utilizing "N-methyl scanning" (systematically replacing residues with N-methyl analogs) have demonstrated massive stability shifts.

  • Data Point: In G-protein ligand studies, single N-methyl substitutions increased resistance to trypsin cleavage by 72-fold to >1000-fold compared to the native sequence [1].[1]

  • Data Point: Cyclosporine A, a naturally occurring N-methylated peptide, exhibits high oral bioavailability and extreme resistance to digestive enzymes, a property largely attributed to its 7 N-methylated residues [2].

Experimental Protocols: Validating Stability

To objectively assess the impact of N-alkylation, a robust, self-validating assay is required. The following protocols utilize LC-MS/MS for high sensitivity and specificity, distinguishing between intact parent peptide and metabolites.

Protocol A: In Vitro Serum Stability Assay (LC-MS/MS)

Objective: Determine the half-life (


) of the N-alkylated peptide in biologically relevant matrix.

Materials:

  • Pooled Human Serum (or species-specific plasma).

  • Test Peptide (10 mM stock in DMSO).

  • Internal Standard (IS): Structurally similar analog or isotopically labeled peptide.

  • Precipitation Reagent: 1% Formic Acid in Acetonitrile (ACN).

Workflow:

  • Preparation: Dilute Test Peptide to 10 µM in pre-warmed (37°C) human serum.

  • Incubation: Incubate the mixture at 37°C in a water bath.

  • Sampling: At defined time points (e.g., 0, 15, 30, 60, 120, 240 min, 24h), remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL of Precipitation Reagent containing the Internal Standard.

    • Why: Acidified ACN precipitates serum proteins (stopping enzymatic activity) and solubilizes the peptide.

  • Processing: Vortex for 30s, centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant onto RP-HPLC coupled to a Triple Quadrupole MS. Monitor MRM transitions for Parent and IS.

Calculation: Plot


 vs. Time. The slope 

represents the elimination rate constant.

Protocol B: Proteolytic Resistance Challenge

Objective: Assess resistance to specific gastrointestinal proteases (Trypsin/Chymotrypsin).

Workflow:

  • Buffer: 50 mM Ammonium Bicarbonate, pH 7.8.

  • Enzyme Ratio: Add Trypsin or Chymotrypsin to peptide solution (100 µM) at a 1:100 (w/w) enzyme-to-substrate ratio.

  • Incubation: 37°C for 0–4 hours.

  • Quenching: Add equal volume of 1% Trifluoroacetic Acid (TFA) in 50% ACN.

  • Analysis: Analyze via LC-MS to identify specific cleavage fragments.

    • Insight: If N-methylation is effective, the expected cleavage fragments (e.g., after Lys/Arg for Trypsin) will be absent or delayed.

Visualization: Experimental Workflow

The following diagram outlines the critical path for stability validation.

StabilityWorkflow Start Peptide Synthesis (Native vs. N-Me Analog) Incubation Incubation (Serum or Protease @ 37°C) Start->Incubation Sampling Time-Point Sampling (0, 15, 30... min) Incubation->Sampling Kinetic Series Quench Quench & Precipitate (1% FA in ACN + Int. Std.) Sampling->Quench Stop Reaction Centrifuge Centrifugation (Remove Serum Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Peptide) Centrifuge->LCMS Supernatant Data Calculate Half-Life (t1/2) Compare Stability Profiles LCMS->Data

Figure 2: Standardized workflow for assessing enzymatic stability using LC-MS/MS.

Strategic Recommendations

  • N-Methyl Scan: Do not randomly N-methylate. Perform an "N-methyl scan" where each residue is individually methylated to identify positions that confer stability without destroying affinity [1].

  • Focus on Scissile Bonds: Prioritize N-methylation at known cleavage sites (e.g., the nitrogen of the residue following a Lys/Arg for trypsin resistance).

  • Combine Strategies: For maximum stability, combine N-methylation with backbone cyclization. This mimics the architecture of highly stable natural products like Cyclosporine A.

References

  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Source: PubMed Central. URL:[Link]

  • Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Source: Taylor & Francis Online. URL:[Link]

Sources

comparison of Boc-N-propylglycine with other N-substituted glycine derivatives

[1]

Executive Summary

Boc-N-propylglycine (Boc-Npg-OH) represents a critical building block in the synthesis of peptoids (poly-N-substituted glycines), a class of peptidomimetics designed to overcome the poor bioavailability and proteolytic instability of natural peptides.[1]

While Sarcosine (N-methylglycine) is the simplest N-substituted glycine, the introduction of the propyl side chain in Boc-N-propylglycine significantly alters the physicochemical landscape.[1] It bridges the gap between the hydrophilic, flexible sarcosine and the sterically demanding, hydrophobic N-aryl derivatives (e.g., N-benzylglycine).

This guide provides a technical comparison of Boc-N-propylglycine against standard alternatives, focusing on synthetic efficiency, conformational impact, and biophysical stability.[1]

Part 1: Product Profile & Physicochemical Comparison[1]

Chemical Identity[1]
  • IUPAC Name: N-(tert-Butoxycarbonyl)-N-propylglycine[1]

  • CAS Number: 165607-76-1[1][2]

  • Molecular Formula: C₁₀H₁₉NO₄[1]

  • Molecular Weight: 217.26 g/mol [1]

Comparative Physicochemical Data

The following table contrasts Boc-N-propylglycine with its primary N-substituted analogs used in drug discovery.

FeatureBoc-N-propylglycine Boc-Sarcosine (N-Me)Boc-N-ethylglycine Boc-N-benzylglycine
Side Chain Propyl (–CH₂CH₂CH₃)Methyl (–CH₃)Ethyl (–CH₂CH₃)Benzyl (–CH₂Ph)
Steric Bulk (Taft Es) ModerateLowLow-ModerateHigh
Lipophilicity (LogP) *~0.9 (Predicted)-0.2 (Exp)~0.4 (Predicted)~1.8 (Predicted)
Amide Bond Pref. Trans / Cis Mix (Flexible)Trans / Cis Mix (~60:[1]40)FlexibleCis-Inducing (Weak)
Proteolytic Stability High (Complete Resistance)HighHighHigh
Membrane Permeability Enhanced (Lipophilic)ModerateModerateHigh

*LogP values are approximate estimates for the free amino acid form at pH 7.4.

Key Insight: The propyl group provides a "sweet spot" for membrane permeability. It is sufficiently lipophilic to enhance cellular uptake compared to sarcosine, yet lacks the aromatic ring of N-benzylglycine, reducing the risk of non-specific hydrophobic aggregation during synthesis or biological assay.

Part 2: Synthetic Performance & Methodology

The Synthesis Dilemma: Monomer vs. Submonomer

The utility of Boc-N-propylglycine is best understood by comparing the two dominant synthesis routes for peptoids.

Route A: The Monomer Method (Using Boc-N-propylglycine)

This method mimics standard SPPS (Solid Phase Peptide Synthesis).[1] It offers precise control and purity but suffers from steric hindrance during coupling.

  • Reagent: Boc-N-propylglycine (CAS 165607-76-1).[1][2]

  • Coupling Difficulty: High .[3][4] The secondary amine on the resin combined with the N-substitution on the incoming monomer creates significant steric clash.

  • Preferred Activator: HATU or PyAOP (stronger activation required).

Route B: The Submonomer Method (Alternative)

This method builds the monomer on-resin in two steps. It is the industry standard for peptoid libraries.

  • Reagents: Bromoacetic acid + Propylamine.

  • Efficiency: Very High . The acylation step uses a small, unhindered molecule (Bromoacetic acid), and the displacement step uses a primary amine (Propylamine), which is a potent nucleophile.

Visualizing the Synthetic Workflows

The following diagram contrasts the logical flow of incorporating the N-propyl residue via both methods.

PeptoidSynthesiscluster_MonomerRoute A: Monomer Method (Using Boc-N-propylglycine)cluster_SubmonomerRoute B: Submonomer Method (Alternative)ResinResin-BoundSecondary AmineCouplingCoupling Step(HATU/DIEA)Resin->CouplingAcylationAcylation(Bromoacetic Acid + DIC)Resin->AcylationBocAABoc-N-propylglycine(Pre-made Monomer)BocAA->CouplingDeprotectionBoc Removal(TFA)Coupling->DeprotectionProductAElongated PeptoidDeprotection->ProductAIntermediateResin-BoundBromoacetylAcylation->IntermediateDisplacementDisplacement (SN2)(Propylamine)Intermediate->DisplacementProductBElongated PeptoidDisplacement->ProductB

Caption: Comparison of Monomer (Blue) vs. Submonomer (Red) synthesis cycles. The Submonomer route avoids the sterically hindered coupling of two secondary amines.

Part 3: Experimental Protocols

Protocol 1: Incorporation of Boc-N-propylglycine (Monomer Method)

Use this protocol when sequence purity is critical, or when using specific fragment condensation strategies.[1]

Materials:

  • Resin: Rink Amide MBHA (0.5–0.7 mmol/g loading).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt, DIEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection (Pre-cycle): Remove Fmoc/Boc from previous residue (20% Piperidine/DMF or 50% TFA/DCM depending on strategy). Wash 5x DMF.

  • Activation:

    • Dissolve Boc-N-propylglycine (4 eq relative to resin) in DMF.

    • Add HATU (3.8 eq) and HOAt (4 eq).

    • Add DIEA (8 eq).

    • Note: Pre-activation for 2-3 minutes is recommended.[1]

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2–4 hours .

    • Critical: Standard peptide coupling times (30-60 min) are insufficient due to steric hindrance at the N-terminus.[1]

  • Monitoring: Perform a Chloranil test (for secondary amines). If positive (blue), recouple using PyBrOP or fresh HATU.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol 2: Synthesis via Submonomer Method (The "Generic" Alternative)

Use this protocol for rapid library generation or if Boc-N-propylglycine is unavailable.[1]

Materials:

  • Bromoacetic acid (2.0 M in DMF).

  • DIC (N,N'-Diisopropylcarbodiimide).

  • Propylamine (1.0 M in DMF).

Step-by-Step:

  • Acylation: Add Bromoacetic acid (20 eq) and DIC (24 eq) to the deprotected resin-bound amine. Shake for 20 min. Wash 5x DMF.

  • Displacement: Add Propylamine solution (20 eq) to the resin. Shake for 30–60 min at room temperature.

    • Mechanism:[1][5] The primary amine attacks the alpha-carbon, displacing the bromide via S_N2 mechanism.

  • Wash: Wash 5x DMF. The resin now carries the N-propylglycine residue and is ready for the next acylation.

Part 4: Conformational & Biological Impact[1]

Cis/Trans Isomerization

Unlike natural amino acids (which are exclusively trans, except Proline), N-substituted glycines possess a tertiary amide bond that can isomerize.

  • Sarcosine: Exists as a mixture of cis and trans isomers in solution (approx. ratio K_cis/trans ≈ 0.6).

  • Boc-N-propylglycine: The linear propyl chain increases the preference for the trans conformation slightly compared to bulky side chains (like t-butyl), but significant heterogeneity remains.[1]

    • Implication: Peptoids rich in N-propylglycine are generally flexible and do not form stable helices (like the Polyproline Type I helix) unless induced by specific chiral side chains or solvents.

Proteolytic Stability

A major advantage of N-propylglycine over standard amino acids (e.g., Alanine, Valine) is total resistance to proteases. The lack of an amide proton (NH) and the displacement of the side chain to the nitrogen atom renders the backbone unrecognizable to enzymes like Trypsin or Chymotrypsin.

Data Summary: Half-life in Human Serum

  • Peptide (Ala-Val-Gly): < 30 minutes[1]

  • Peptoid (Npg-Npg-Npg): > 48 hours (No degradation observed)[1]

References

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[6] Journal of the American Chemical Society.[6] Link

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.[1] Molecules. Link

  • Davern, C. M., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines.[1] Chemical Science. Link

  • PubChem Database. N-(tert-Butoxycarbonyl)glycine (Boc-Glycine) and Derivatives.[1] National Library of Medicine. Link

  • Horn, T., et al. (2004). Comparison of the coupling efficiency of N-substituted glycine monomers. Biopolymers. Link

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.